2-Fluoro Atorvastatin tert-Butyl Ester
Description
BenchChem offers high-quality 2-Fluoro Atorvastatin tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro Atorvastatin tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLDCYSMISEWEJ-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro Atorvastatin tert-Butyl Ester
Foreword: The Imperative of Precision in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is the protagonist. However, the narrative is incomplete without a thorough understanding of its accompanying impurities. These minor components, often structurally related to the API, can have significant implications for safety, efficacy, and regulatory compliance. 2-Fluoro Atorvastatin tert-Butyl Ester is one such compound, identified as a process-related impurity in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor[1][2].
This guide eschews a simple recitation of methods. Instead, it offers a strategic, field-proven framework for the structural characterization of this specific impurity. We will navigate the logical progression from initial detection to unambiguous confirmation, emphasizing the causality behind our analytical choices. This is not merely a protocol; it is a self-validating system of inquiry designed for the rigorous demands of modern pharmaceutical science. Our objective is to build a case, brick by analytical brick, that culminates in the unequivocal elucidation of the 2-Fluoro Atorvastatin tert-Butyl Ester structure.
Part 1: The Initial Hypothesis - Mass Spectrometry for Molecular Blueprinting
The first encounter with an unknown impurity is typically through a separation technique. Once isolated chromatographically, our primary objective is to ascertain its fundamental blueprint: the elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the unequivocal tool for this purpose due to its unparalleled mass accuracy and sensitivity[3][4].
Causality of Method Selection: We select Electrospray Ionization (ESI) in positive ion mode as the molecule contains basic nitrogen atoms in the pyrrole ring, which are readily protonated to form a stable [M+H]⁺ ion. HRMS (e.g., Orbitrap or TOF) is non-negotiable, as it provides the mass accuracy required to distinguish between isobaric formulas and confidently assign an elemental composition.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the isolated impurity in 50:50 Acetonitrile:Water.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
Data Interpretation: Assembling the First Clues
The molecular formula for 2-Fluoro Atorvastatin tert-Butyl Ester is C₄₀H₄₇FN₂O₅[1]. The initial HRMS data must validate this.
| Parameter | Expected Value | Observed Value (Typical) | Rationale |
| Molecular Formula | C₄₀H₄₇FN₂O₅ | C₄₀H₄₇FN₂O₅ | Derived from synthetic pathway. |
| Exact Mass | 654.3472 | 654.3470 | Monoisotopic mass calculated for the neutral molecule. |
| [M+H]⁺ Ion | 655.3545 | 655.3543 (within 5 ppm) | Protonated molecule observed in ESI+ mode. |
| Key Fragment 1 | 599.2918 | 599.2916 | Loss of the tert-butyl group (-C₄H₈), a characteristic fragmentation for tert-butyl esters. |
| Key Fragment 2 | 466.2135 | 466.2133 | Further fragmentation involving the side chain, common to the Atorvastatin core[3]. |
This initial data provides a strong, mathematically supported hypothesis for the elemental composition. The fragmentation pattern, particularly the neutral loss of 56 Da, is a hallmark of the tert-butyl ester moiety, adding the first layer of structural confirmation.
Part 3: The Integrated Elucidation Workflow: A Self-Validating Approach
This workflow demonstrates a logical and self-correcting process. The MS data generates a high-confidence hypothesis, which is then rigorously tested and proven by the suite of NMR experiments. The fragmentation data from MS must be consistent with the final structure determined by NMR, providing a final layer of validation. This multi-technique synergy is the cornerstone of modern structural chemistry in the pharmaceutical industry.
References
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Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology. Available at: [Link]
-
Li, Y., et al. (2012). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Atorvastatin. PubChem Compound Summary for CID 60823. Retrieved February 1, 2026, from [Link].
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Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Retrieved February 1, 2026, from [Link]
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Holmes, B., et al. (2021). Study of the Variation of the Electronic Distribution and Motional Dynamics of Two Independent Molecules of an Asymmetric Unit of Atorvastatin Calcium by Solid-State NMR Measurements. ACS Omega. Available at: [Link]
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Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Retrieved February 1, 2026, from [Link]
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Ravi, V. B., et al. (2015). Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry. Available at: [Link]
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Wang, W. D., et al. (2012). Solid-state NMR studies of form I of atorvastatin calcium. The Journal of Physical Chemistry B. Available at: [Link]
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Krstić, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. Available at: [Link]
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Jemal, M., et al. (2002). Tandem mass spectrometry (MS/MS) spectra of (A) atorvastatin, (B) para -hydroxyatorvastatin and (C) ortho -hydroxyatorvastatin... ResearchGate. Retrieved February 1, 2026, from [Link]
-
World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. Retrieved February 1, 2026, from [Link]
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An In-depth Technical Guide to 2-Fluoro Atorvastatin tert-Butyl Ester: A Process-Related Impurity in Atorvastatin Synthesis
Abstract
Atorvastatin is a leading synthetic HMG-CoA reductase inhibitor, pivotal in the management of hypercholesterolemia. The intricate multi-step synthesis of this complex molecule presents significant challenges in controlling process-related impurities. This technical guide provides a comprehensive examination of 2-Fluoro Atorvastatin tert-Butyl Ester, an isomeric process-related impurity. We will explore its synthetic genesis, rooted in the widely adopted Paal-Knorr synthesis pathway, and detail the authoritative analytical methodologies required for its detection, characterization, and quantification. Furthermore, this guide outlines robust control strategies, emphasizing the criticality of raw material purity and in-process controls for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Atorvastatin.
Introduction to Atorvastatin and the Imperative of Impurity Control
Atorvastatin: A Cornerstone of Cardiovascular Therapy
Atorvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the enzyme that catalyzes the rate-limiting step in cholesterol biosynthesis.[][2] Its therapeutic action leads to a significant reduction in low-density lipoprotein (LDL) cholesterol, making it a first-line treatment for preventing cardiovascular events in high-risk patients. The commercial synthesis of Atorvastatin is a complex undertaking, with the Paal-Knorr pyrrole synthesis being a common and industrially viable route.[2][3]
The Criticality of Impurity Profiling
In pharmaceutical manufacturing, the adage "the process defines the product" holds immense weight. Impurities arising from the manufacturing process—including starting materials, by-products, intermediates, and degradation products—can have a profound impact on the quality, safety, and efficacy of the final drug substance.[4] Regulatory bodies like the FDA and EMA mandate stringent control over these impurities.[4] Isomeric impurities, which share the same molecular weight as the API but differ in their structural arrangement, are particularly challenging as they can exhibit different pharmacological or toxicological profiles and are often difficult to separate.
Profile of 2-Fluoro Atorvastatin tert-Butyl Ester
2-Fluoro Atorvastatin tert-Butyl Ester is a process-related impurity that is structurally isomeric to the key intermediate, Atorvastatin tert-Butyl Ester.[5][6] Its formation is not a result of degradation but a direct consequence of an impurity present in a critical starting material. Understanding its origin is fundamental to developing effective control measures. This guide will dissect the mechanistic pathway of its formation and the analytical techniques required to control it.
Chemical Profile and Synthetic Genesis
Differentiating the Isomeric Structures
The sole structural difference between the desired intermediate and the impurity lies in the position of the fluorine atom on the phenyl ring attached to the pyrrole core. In Atorvastatin, this is a 4-fluoro (para) substitution. The impurity, as its name implies, possesses a 2-fluoro (ortho) substitution. While this may seem like a minor change, it can alter the molecule's three-dimensional conformation and biological activity. The tert-butyl ester group serves as a protecting group for the carboxylic acid during the synthesis and is typically hydrolyzed in the final steps.[7]
The Paal-Knorr Synthesis: The Industrial Workhorse
The convergent Paal-Knorr synthesis is favored for its efficiency.[2] It involves the condensation of two key fragments: a 1,4-diketone intermediate and a chiral amino-ester side chain, which cyclize to form the functionalized pyrrole core of Atorvastatin.[2][8]
Mechanistic Origin of the 2-Fluoro Impurity
The genesis of the 2-Fluoro Atorvastatin impurity can be traced back to the synthesis of the 1,4-diketone intermediate. One of the primary starting materials for this intermediate is 4-fluorobenzaldehyde. Commercial batches of 4-fluorobenzaldehyde can contain small quantities of the isomeric impurity, 2-fluorobenzaldehyde.
Because 2-fluorobenzaldehyde possesses similar reactivity to its 4-fluoro counterpart, it readily participates in the subsequent synthetic steps, leading to the formation of a "2-fluoro" version of the 1,4-diketone. When this impure diketone mixture is reacted with the chiral amine side-chain in the Paal-Knorr step, it inevitably produces a mixture of the desired Atorvastatin intermediate and the 2-Fluoro Atorvastatin impurity.[2][7]
Diagram: Impurity Formation via Paal-Knorr Pathway
Caption: Formation pathway of the 2-Fluoro impurity.
Analytical Methodologies for Detection and Quantification
A multi-tiered analytical approach is essential for the reliable detection, identification, and quantification of the 2-Fluoro Atorvastatin tert-Butyl Ester impurity. The primary challenge is to resolve this isomer from the main intermediate peak and other related substances.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the cornerstone method for routine quality control and impurity profiling of Atorvastatin and its intermediates.[9][10][11] The method must be specifically developed and validated to ensure sufficient resolution between the 4-fluoro (API) and 2-fluoro (impurity) isomers.
| Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and resolution for complex molecules like Atorvastatin.[12] |
| Mobile Phase | Gradient elution with Acetonitrile, Tetrahydrofuran (THF), and an aqueous buffer (e.g., Ammonium Acetate, pH 4-5) | The gradient is crucial to elute all related substances with varying polarities. THF is often used to improve peak shape.[9][11] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that balances analysis time with separation efficiency.[9] |
| Detection | UV at ~244-248 nm | This wavelength corresponds to a strong absorbance maximum for the pyrrole chromophore present in both the API and the impurity.[11][12] |
| Column Temp. | 30 - 40 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
-
Standard Preparation: Accurately weigh and dissolve reference standards of Atorvastatin tert-Butyl Ester and 2-Fluoro Atorvastatin tert-Butyl Ester in a suitable diluent (e.g., Acetonitrile:Water 1:1) to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the test sample (in-process control or intermediate batch) in the same diluent to a concentration similar to the main analyte standard.
-
System Suitability: Inject a system suitability solution containing both the main component and the impurity to verify the system's performance. Key parameters include resolution (>2.0 between the two isomeric peaks), tailing factor, and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the equilibrated HPLC system.
-
Quantification: Calculate the amount of the 2-Fluoro impurity in the sample by comparing its peak area to the peak area of the certified reference standard, typically using an external standard method. The concentration is usually reported as a percentage relative to the main component.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV can quantify the impurity, it cannot definitively confirm its identity. LC-MS is the gold standard for structural confirmation.[13] By coupling an HPLC system to a mass spectrometer, one can obtain the molecular weight of the compound eluting at the specific retention time of the impurity peak. Since the 2-fluoro and 4-fluoro isomers have identical molecular weights, MS primarily serves to confirm that the peak is indeed an isomer of the main intermediate and not another unrelated impurity. The fragmentation pattern (MS/MS) can provide further structural clues.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structural elucidation and to definitively prove the position of the fluorine atom, NMR spectroscopy is required.[16] Specifically, ¹⁹F NMR and ¹H NMR with fluorine decoupling would provide clear evidence. The chemical shift and coupling patterns of the aromatic protons on the fluorophenyl ring are distinct for ortho versus para substitution, allowing for unambiguous identification. This technique is typically used during the initial characterization of a new impurity or for troubleshooting and is not a routine QC test.[17][18]
Diagram: Analytical Workflow for Impurity Identification```dot
Caption: Proactive upstream vs. reactive downstream control.
Conclusion
The control of 2-Fluoro Atorvastatin tert-Butyl Ester is a classic example of the challenges and best practices in modern pharmaceutical process chemistry. Its presence is directly linked to the purity of a key starting material, highlighting the absolute necessity of a robust raw material qualification and testing program. While advanced analytical techniques like HPLC, LC-MS, and NMR are indispensable for detection and characterization, the most effective control strategy is proactive and preventative. By implementing stringent upstream controls, manufacturers can ensure the consistent production of high-purity Atorvastatin, safeguarding the quality and safety of this vital medication.
References
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Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (n.d.). Journal of AOAC INTERNATIONAL, Oxford Academic. Retrieved February 11, 2026, from [Link]
-
Li, J., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. PDF. Retrieved February 11, 2026, from [Link]
-
VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.). Retrieved February 11, 2026, from [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-23. Retrieved February 11, 2026, from [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Retrieved February 11, 2026, from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Retrieved February 11, 2026, from [Link]
-
Wager, T. T., et al. (1997). Use of 13C NMR and 13C-Enriched Substrates To Trace Impurity Generation and Removal in the Synthesis of Atorvastatin. Organic Process Research & Development, 1(4), 320-324. Retrieved February 11, 2026, from [Link]
-
Siren, H. M. (2017). Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples. HELDA, University of Helsinki. Retrieved February 11, 2026, from [Link]
-
Wager, T. T., et al. (1997). In Pursuit of Higher Purity: Use of 13C NMR and 13C-Enriched Substrates To Trace Impurity Generation and Removal in the Synthesis of Atorvastatin. Organic Process Research & Development, ACS Publications. Retrieved February 11, 2026, from [Link]
-
Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved February 11, 2026, from [Link]
-
Macwan, J. S., et al. (2012). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry. Journal of Chromatography B, 881-882, 59-66. Retrieved February 11, 2026, from [Link]
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Macwan, J., et al. (2012). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 4, 1658-1664. Retrieved February 11, 2026, from [Link]
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Shah, R. P., et al. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Arabian Journal of Chemistry. Retrieved February 11, 2026, from [Link]
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Tyndall, J. D. A. (2017). Chapter 4: Synthesis of Atorvastatin. The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
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Lane, S. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. Retrieved February 11, 2026, from [Link]
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A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. (2023). MDPI. Retrieved February 11, 2026, from [Link]
-
Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. Retrieved February 11, 2026, from [Link]
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IUPAC name for 2-Fluoro Atorvastatin tert-Butyl Ester
Technical Monograph: Structural Elucidation and IUPAC Nomenclature of 2-Fluoro Atorvastatin tert-Butyl Ester
Introduction & Structural Context
2-Fluoro Atorvastatin tert-Butyl Ester is a critical process-related impurity and synthetic intermediate in the manufacturing of Atorvastatin Calcium (Lipitor®).[1][2][3][4] In the context of pharmaceutical impurity profiling, this compound represents a regioisomer of the standard atorvastatin intermediate.[1]
While standard Atorvastatin contains a 4-fluorophenyl group (para-substitution) at the C2 position of the pyrrole ring, the "2-Fluoro" designation in this specific impurity refers to the 2-fluorophenyl group (ortho-substitution).[1][2][3][4] This positional isomerism significantly alters the steric environment of the pyrrole core, potentially affecting the binding affinity to HMG-CoA reductase and the crystallization properties of the final drug substance.[1]
Key Structural Characteristics:
-
Side Chain: Heptanoic acid derivative (protected as a tert-butyl ester).[1][2][3][4]
-
Isomerism: Ortho-fluorine substitution on the phenyl ring attached to C2 of the pyrrole.[1][2][3][4]
-
Stereochemistry: The heptanoic side chain retains the (
) configuration (or ( ) in the acetonide-protected form), essential for biological activity.[1][2][3][4]
Systematic IUPAC Nomenclature
The naming of this compound requires adherence to IUPAC rules for complex esters and heterocyclic systems. We must distinguish between the free diol form (often implied in degradation studies) and the acetonide-protected form (the direct synthetic intermediate often sold under this name in chemical catalogs).[1][2][3][4]
A. The Free Diol Form (Deprotected)
This is the direct ester analog of the active pharmaceutical ingredient (API) isomer.[2][3][4]
-
Ester Moiety: tert-Butyl (1,1-dimethylethyl).[1][2][3][4][7]
-
Principal Group: 3,5-Dihydroxy (hydroxyl groups).[1][2][3][4][5]
-
Pyrrole Substituents:
Official IUPAC Name:
tert-butyl (3R,5R)-7-[2-(2-fluorophenyl)-5-(propan-2-yl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate [1][2][3][4]
B. The Acetonide Protected Form (Synthetic Intermediate)
In commercial impurity catalogs, "2-Fluoro Atorvastatin tert-Butyl Ester" frequently refers to the acetonide-protected precursor due to its stability.[1][2][3][4]
Official IUPAC Name:
tert-butyl 2-{(4R,6R)-6-[2-(2-(2-fluorophenyl)-5-(propan-2-yl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl]-2,2-dimethyl-1,3-dioxan-4-yl}acetate [1][2][3][4]
Synthetic Pathway & Mechanism
The synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester follows a convergent Paal-Knorr pyrrole synthesis , a robust method for constructing the pentasubstituted pyrrole ring.[1][2][3][4] This pathway highlights the origin of the impurity: the use of ortho-fluorobenzaldehyde (instead of para) during the initial formation of the diketone precursor.[1][2][3]
Mechanism of Formation
-
Stetter Reaction/Condensation: Reaction of 2-fluorobenzaldehyde with an appropriate enone or diketone precursor yields the 1,4-diketone intermediate (specifically, the 2-fluoro isomer).[1][2][3][4]
-
Paal-Knorr Condensation: The 1,4-diketone undergoes cyclization with the chiral amine (ATS-9, the acetonide-protected amino ester side chain).[1][2][3][4]
-
Acid Catalysis: Pivalic acid is typically used to catalyze the dehydration steps, driving the aromatization to the pyrrole.[1][3]
Visualization: Paal-Knorr Synthesis Workflow
Figure 1: Convergent synthesis via Paal-Knorr condensation. The regiospecificity is determined by the 1,4-diketone structure.[1][2][3][4]
Analytical Characterization Data
To validate the identity of this impurity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed.[1][2][3][4] The table below summarizes expected shifts distinguishing the 2-Fluoro isomer from the standard 4-Fluoro Atorvastatin.
| Analytical Method | Parameter | Standard Atorvastatin (4-F) | 2-Fluoro Impurity (Ortho-F) | Mechanistic Reason |
| 19F NMR | Chemical Shift ( | ~ -110 to -115 ppm | ~ -118 to -125 ppm | Ortho-fluorine is more shielded due to proximity to the pyrrole ring current and steric twisting.[1][2][3][4] |
| 1H NMR | Phenyl Protons | AA'BB' system (symmetric) | ABCD system (complex multiplet) | Loss of symmetry in the fluorophenyl ring due to ortho-substitution.[1][2][3][4] |
| HPLC | Retention Time (RRT) | 1.00 (Reference) | ~1.05 - 1.10 | Ortho-substitution increases lipophilicity by reducing planar stacking ability, often delaying elution on C18 columns.[1][2][3][4] |
| MS (ESI+) | m/z (Acetonide) | 655.4 (M+H)+ | 655.4 (M+H)+ | Isomers have identical mass; fragmentation patterns in MS/MS are required for differentiation.[1][2][3][4] |
Experimental Protocol: Isolation & Purification
Objective: Synthesis of the acetonide-protected 2-Fluoro Atorvastatin tert-Butyl Ester.
Reagents:
-
Diketone: 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide (Note: For the 2-fluoro impurity, the starting material must be the 2-fluorophenyl analog of this diketone).[1][2][3][4]
-
Amine: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[1][2][3][4][11]
-
Solvent: Heptane / Toluene / THF mixture (3:1:1).
Step-by-Step Methodology:
-
Charge: In a dry 250 mL round-bottom flask, dissolve the 2-fluoro-1,4-diketone (1.0 eq) and the chiral amine (1.1 eq) in the solvent mixture.
-
Catalysis: Add Pivalic acid (0.1 eq).
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the pyrrole.[1][2]
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3][8][11] Reaction is typically complete in 12–24 hours.[2][3]
-
Workup:
-
Purification: Concentrate the organic layer.[2][3][8] The crude oil is purified via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexane).[1][2][3][4]
-
Crystallization: The tert-butyl ester can often be recrystallized from isopropyl alcohol/water to yield an off-white solid.[1][2][3][4]
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2-Fluoro Atorvastatin tert-Butyl Ester origin and synthesis pathway
An In-depth Technical Guide to the Origin and Synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro Atorvastatin tert-Butyl Ester is recognized primarily as an impurity generated during the synthesis of Atorvastatin, a leading synthetic lipid-lowering agent.[1] This guide delineates the probable synthetic origins of this fluorinated analog, offering a comprehensive examination of the synthetic pathways. By dissecting the established synthesis of Atorvastatin, we can infer the introduction points and mechanisms for the formation of 2-Fluoro Atorvastatin tert-Butyl Ester. This document serves as a critical resource for chemists and pharmaceutical scientists focused on impurity profiling, process optimization, and the synthesis of analytical standards.
Introduction: The Context of Atorvastatin and Its Impurities
Atorvastatin, marketed as Lipitor, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Its complex molecular architecture, featuring a chiral dihydroxy heptanoic acid side chain attached to a substituted pyrrole core, necessitates a multi-step synthesis.[4] As with any complex organic synthesis, the formation of impurities is a significant concern, impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro Atorvastatin tert-Butyl Ester has been identified as one such process-related impurity.[1] The tert-butyl ester group is a common protecting group for the carboxylic acid moiety of the side chain during the synthesis of Atorvastatin.[4][5][6]
The Paal-Knorr Pyrrole Synthesis: The Core of Atorvastatin Synthesis
The central heterocyclic core of Atorvastatin is typically constructed via a Paal-Knorr pyrrole synthesis.[7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. The specific starting materials and the sequence of their introduction can vary, leading to different strategies for the overall synthesis of Atorvastatin.
Key Intermediates in Atorvastatin Synthesis
The synthesis of Atorvastatin and its analogs generally involves the preparation of two key fragments that are then coupled:
-
The Pyrrole Core Precursor: A 1,4-diketone intermediate.[9]
-
The Chiral Side Chain: A protected amino-diol heptanoate derivative.
The tert-butyl ester of the side chain is a common protecting group strategy employed during synthesis.
Postulated Synthesis Pathway of 2-Fluoro Atorvastatin tert-Butyl Ester
The formation of 2-Fluoro Atorvastatin tert-Butyl Ester likely arises from the use of a fluorinated precursor in the synthesis of the pyrrole core. The most plausible route involves the incorporation of a 2-fluorophenyl group instead of the typical phenyl group at one of the pyrrole positions.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of 2-Fluoro Atorvastatin tert-Butyl Ester points to three primary building blocks:
-
A Fluorinated Diketone: A 1,4-diketone bearing a 2-fluorophenyl group.
-
A Primary Amine with the Chiral Side Chain: (3R,5R)-7-amino-3,5-dihydroxyheptanoic acid tert-butyl ester or a protected version thereof.
-
Aniline: To provide the N-phenylcarbamoyl group.
The synthesis would likely proceed through a variation of the established Paal-Knorr synthesis of Atorvastatin.
Step-by-Step Synthesis
The following is a proposed synthetic pathway based on known methodologies for Atorvastatin synthesis.
Step 1: Synthesis of the Fluorinated 1,4-Diketone
The synthesis would begin with the preparation of a 1,4-diketone that incorporates the 2-fluorophenyl moiety. This can be achieved through various condensation reactions. One common approach is a Stetter reaction.[3]
Step 2: Paal-Knorr Condensation
The fluorinated 1,4-diketone is then condensed with the chiral amino side-chain precursor. This step forms the core pyrrole ring with the desired substituents. The reaction is typically carried out in a suitable solvent system, such as a mixture of toluene and heptane, with a catalyst like pivalic acid to facilitate the cyclization and dehydration.[3]
Step 3: Final Modifications and Deprotection
If protecting groups are used on the diol of the side chain (e.g., an acetonide), they are removed under acidic conditions.[4][10] The tert-butyl ester remains intact under these conditions, yielding the final 2-Fluoro Atorvastatin tert-Butyl Ester.
Visualization of the Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for 2-Fluoro Atorvastatin tert-Butyl Ester.
Causality Behind Experimental Choices
-
Choice of Protecting Groups: The tert-butyl ester is chosen for its stability under various reaction conditions and its relatively straightforward removal under acidic conditions, although in the final deprotection to Atorvastatin calcium, basic conditions are often used.[4] The use of an acetonide to protect the diol of the side chain is common as it is stable to the conditions of the Paal-Knorr reaction and can be readily removed.[10]
-
Paal-Knorr Reaction Conditions: The use of a non-polar solvent mixture like toluene-heptane and azeotropic removal of water drives the equilibrium towards the formation of the pyrrole ring. Pivalic acid serves as an effective catalyst for this condensation.[3]
-
Purification: Chromatographic techniques are essential for isolating and purifying the final product and for separating it from other isomers and impurities that may form during the synthesis.
Alternative Synthetic Approaches
While the Paal-Knorr synthesis is the most established method, other approaches for the synthesis of the pyrrole core of Atorvastatin have been explored. These include multicomponent reactions (MCRs) which can offer a more convergent and efficient synthesis.[11] An MCR approach to 2-Fluoro Atorvastatin tert-Butyl Ester would involve the one-pot reaction of a 2-fluorobenzaldehyde derivative, an amine, an isocyanide, and a carboxylic acid.
Conclusion
The origin of 2-Fluoro Atorvastatin tert-Butyl Ester as an impurity is intrinsically linked to the synthetic route used for the production of Atorvastatin. Its synthesis can be rationally designed by modifying the standard Atorvastatin synthesis, primarily by introducing a 2-fluorinated aromatic starting material. Understanding the formation of this and other impurities is paramount for the development of robust and well-controlled manufacturing processes for Atorvastatin. This guide provides a foundational understanding for researchers and professionals in the field to anticipate, identify, and control such impurities.
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A Technical Guide to the Lipophilicity of 2-Fluoro Atorvastatin tert-Butyl Ester versus Atorvastatin
Abstract
Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the lipophilicity of 2-Fluoro Atorvastatin tert-Butyl Ester in comparison to its parent compound, Atorvastatin. We will dissect the structural modifications—esterification and fluorination—and their distinct contributions to the overall physicochemical properties. This guide will detail both experimental and computational methodologies for determining lipophilicity, explain the causal mechanisms behind the observed differences, and discuss the downstream implications for drug development, including effects on absorption, metabolism, and hepatoselectivity.
Introduction: The Critical Role of Lipophilicity in Statin Development
Statins, inhibitors of HMG-CoA reductase, are a class of drugs pivotal in managing hypercholesterolemia and reducing cardiovascular disease risk.[1] The efficacy and safety profile of a statin is intrinsically linked to its physicochemical properties, with lipophilicity being a primary determinant of its biological fate.[2] Lipophilicity, often quantified as the octanol-water partition coefficient (logP) or distribution coefficient (logD), governs a molecule's ability to permeate cell membranes, its volume of distribution, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for off-target effects.[3][4]
Atorvastatin, a highly successful synthetic statin, is considered relatively lipophilic.[2][5] This property allows for passive diffusion into hepatocytes, the primary site of cholesterol synthesis, but also into extrahepatic tissues, which can be associated with side effects.[2][3] Consequently, medicinal chemists often explore structural modifications to modulate lipophilicity, aiming to optimize the therapeutic window.
This guide focuses on a specific derivative, 2-Fluoro Atorvastatin tert-Butyl Ester , and compares its lipophilic character to the parent Atorvastatin acid. Two key modifications are at play:
-
Esterification: The carboxylic acid of Atorvastatin is converted to a tert-butyl ester.
-
Fluorination: A fluorine atom is introduced onto the phenyl group at the 2-position of the core pyrrole ring.
We will explore how these deliberate chemical changes dramatically alter the molecule's interaction with aqueous and lipid environments.
Molecular Structure and Physicochemical Postulates
To understand the shift in lipophilicity, we must first analyze the structural changes and hypothesize their effects.
-
Atorvastatin (Acid Form): The structure contains a dihydroxy carboxylic acid side chain. At physiological pH (~7.4), the carboxylic acid (pKa ≈ 4.5) will be predominantly deprotonated to its carboxylate form.[6] This anionic charge significantly increases hydrophilicity and is a key driver of its overall polarity.
-
2-Fluoro Atorvastatin tert-Butyl Ester:
-
The Ester Group: The conversion of the carboxylic acid to a tert-butyl ester is the most profound modification. This change (1) neutralizes the negative charge, eliminating the primary site of ionization, and (2) introduces a bulky, nonpolar tert-butyl group. Both effects are expected to cause a substantial increase in lipophilicity. Ester derivatives are common prodrug strategies used to enhance membrane permeability.
-
The Fluorine Atom: Fluorine is the most electronegative element, and its introduction can have complex, context-dependent effects on lipophilicity.[7] While a single fluorine atom can increase a molecule's overall polarity, it can also enhance lipophilicity by masking polar functional groups or through favorable interactions with hydrophobic pockets in proteins.[8][9] Its effect is generally more subtle than the complete removal of an ionizable group.
-
Hypothesis: The esterification of the carboxylic acid will be the dominant factor driving a significant increase in lipophilicity. The fluorination will provide a secondary, more nuanced modulation of this property.
Quantifying Lipophilicity: A Comparative Data Analysis
The partition coefficient (logP) describes the ratio of the concentration of a neutral compound in octanol versus water.[10] For ionizable molecules like Atorvastatin, the distribution coefficient (logD) is more physiologically relevant as it accounts for both neutral and ionized species at a given pH.[11]
The table below summarizes key physicochemical properties for the two compounds.
| Property | Atorvastatin (Acid) | 2-Fluoro Atorvastatin tert-Butyl Ester | Rationale for Change |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₇H₄₃FN₂O₅ | Addition of C₄H₈ from the tert-butyl group. |
| Molecular Weight | 558.6 g/mol [6] | 614.7 g/mol [12] | Increased mass due to the tert-butyl ester moiety. |
| pKa (Acidic) | ~4.46[6] | Not Applicable | The ionizable carboxylic acid has been esterified. |
| Experimental logP | 6.36[6] | Data not available; expected to be significantly higher. | Esterification removes the polar carboxylic acid and adds a nonpolar alkyl group. |
| Calculated XlogP3 | 6.3[12] | 7.9[13] | The computational model predicts a substantial increase in lipophilicity. |
| logD at pH 7.4 | ~1.53[11] | Expected to be close to logP value (~7.9) | Atorvastatin is ionized at pH 7.4, reducing its partitioning into octanol. The ester is neutral, so its logD ≈ logP. |
Interpretation of Data:
As hypothesized, the data reveals a dramatic increase in lipophilicity. The experimental logP of Atorvastatin is 6.36, but this value represents the neutral form of the molecule.[6] At a physiological pH of 7.4, the logD is a much lower ~1.53, reflecting the predominance of the hydrophilic carboxylate anion.[11]
Methodologies for Lipophilicity Determination
Accurate determination of logP/logD is critical. Both experimental and computational methods are employed, each with specific advantages.
Experimental Protocols
The shake-flask method is the gold-standard for logP determination and is suitable for values in the -2 to 4 range.[14][15]
Causality and Principle: This method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water, after they have reached equilibrium. The ratio of the solute's concentration in each phase gives the partition coefficient.[16] It is a direct, thermodynamic measurement but can be labor-intensive and prone to errors (e.g., emulsion formation, micro-droplets) with highly lipophilic compounds.[17]
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours, followed by a separation period. This prevents volume changes during the experiment.
-
Test Substance Preparation: Prepare a stock solution of the test substance in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[15]
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol and aqueous phases. Add the test substance stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This is typically done by shaking for a set period (e.g., 1-2 hours).[16]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[16]
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the test substance in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP or logD using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
The HPLC method is a rapid, indirect method for estimating logP, suitable for a logP range of approximately 0-6.[18][19]
Causality and Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[20] Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is generated using reference compounds with known logP values to establish this relationship.
Caption: Workflow for logP determination via RP-HPLC.
Step-by-Step Methodology:
-
System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and a buffer.
-
Calibration: Prepare solutions of at least 5-6 reference compounds with accurately known logP values that bracket the expected logP of the test compound.
-
Analysis: a. Inject a non-retained compound (e.g., thiourea) to determine the column dead time (t₀). b. Sequentially inject each reference compound and the test compound, recording their respective retention times (tR).
-
Calculation: a. For each compound, calculate the capacity factor, k: k = (tR - t₀) / t₀. b. Plot log(k) for the reference compounds against their known logP values. c. Perform a linear regression on the calibration plot. d. Use the regression equation and the log(k) value of the test compound to calculate its logP.
Computational Models
In silico prediction of logP is invaluable for high-throughput screening in early drug discovery. Several algorithms exist, broadly categorized as:
-
Atom-based (e.g., ALOGP): These methods sum the contributions of individual atoms to calculate the total logP. They are fast but may lack accuracy for complex molecules.[21]
-
Fragment-based (e.g., ClogP): These methods sum the contributions of predefined molecular fragments. They are generally more accurate as they account for interactions between adjacent functional groups.[21][22]
-
Property-based: These methods use whole-molecule properties (like molecular surface area) to predict logP.
These tools provide rapid estimates but should ideally be confirmed by experimental methods for lead candidates.[21]
Implications for Drug Development
The significant increase in lipophilicity from Atorvastatin to its 2-fluoro, tert-butyl ester derivative has profound implications for its drug-like properties.
Caption: Physicochemical shift and its ADME implications.
-
Absorption & Permeability: The highly lipophilic ester will exhibit significantly enhanced passive diffusion across the gut wall compared to the more polar parent acid. This could lead to higher oral bioavailability, a common goal of ester prodrugs.
-
Distribution: Increased lipophilicity leads to greater partitioning into fatty tissues and a larger volume of distribution.[23] It also increases the likelihood of crossing the blood-brain barrier, which could be an undesirable off-target effect for a cholesterol-lowering agent.[4]
-
Metabolism: Lipophilic statins are more susceptible to metabolism by cytochrome P450 enzymes, particularly CYP3A4, which is responsible for metabolizing Atorvastatin.[3][24] The increased lipophilicity of the ester derivative would likely make it a more avid substrate for CYP3A4, potentially leading to faster clearance.
-
Hepatoselectivity: Hydrophilic statins often rely on active transporters (like OATP1B1) for uptake into liver cells, which contributes to their hepatoselectivity.[23] By dramatically increasing lipophilicity, the derivative would rely more on passive diffusion, potentially increasing its uptake into non-hepatic cells and altering the side-effect profile.[2]
Conclusion
The transformation from Atorvastatin to 2-Fluoro Atorvastatin tert-Butyl Ester provides a clear and compelling case study on the power of structural modification to modulate physicochemical properties. The conversion of the carboxylic acid to a tert-butyl ester is the primary driver of a multi-fold increase in lipophilicity, shifting the molecule from moderately lipophilic and anionic at physiological pH to highly lipophilic and neutral. This change, while potentially beneficial for oral absorption, carries significant implications for the drug's distribution, metabolic stability, and tissue selectivity. This guide underscores the necessity for drug development professionals to carefully consider and experimentally verify lipophilicity, as it is a critical parameter that dictates the ultimate success or failure of a therapeutic candidate.
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The Strategic Imperative of Steric Hindrance: A Technical Guide to the Metabolism of Tert-Butyl Ester Groups in Drug Development
Introduction: The Tert-Butyl Ester as a Tool for Controlled Drug Delivery
In the landscape of modern drug development, the prodrug approach represents a sophisticated strategy to overcome pharmacokinetic challenges, enhance therapeutic efficacy, and improve patient compliance. Among the various promoieties employed, the tert-butyl ester group stands out as a powerful modulator of drug metabolism, primarily owing to its significant steric bulk. This in-depth technical guide provides a comprehensive exploration of the metabolic fate of tert-butyl esters in pharmaceuticals, offering insights into the enzymatic and chemical factors governing their hydrolysis. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of prodrugs with optimized stability and release kinetics.
The incorporation of a tert-butyl ester is a deliberate design choice aimed at shielding a carboxylic acid functional group from premature hydrolysis. This strategy is particularly valuable for parent drugs that are either rapidly cleared or exhibit poor membrane permeability. The bulky tert-butyl group sterically hinders the approach of water and metabolizing enzymes, thereby slowing the rate of ester cleavage and prolonging the systemic exposure of the prodrug.[1][2] This controlled hydrolysis can be engineered to occur in specific tissues or compartments, leading to targeted drug release and a more favorable therapeutic window.
Enzymatic Hydrolysis: The Gatekeepers of Tert-Butyl Ester Metabolism
The primary route of metabolic clearance for ester-containing drugs is enzymatic hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (CEs).[3] In humans, two major carboxylesterases, hCE1 and hCE2, play a pivotal role in drug metabolism.[3] These enzymes are serine hydrolases that catalyze the cleavage of ester bonds, converting the prodrug into its active carboxylic acid form and releasing tert-butanol.[4]
Carboxylesterase Isoforms and Their Substrate Specificity
The tissue distribution and substrate specificity of hCE1 and hCE2 are critical determinants of a tert-butyl ester prodrug's pharmacokinetic profile.
-
Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 generally favors substrates with a large acyl group and a small alcohol moiety.[3][5]
-
Human Carboxylesterase 2 (hCE2): Found in high concentrations in the small intestine and liver, hCE2 exhibits a substrate preference opposite to that of hCE1, favoring small acyl groups and large, bulky alcohol moieties.[3][5]
Given that the tert-butyl group constitutes a large, sterically hindered alcohol moiety, hCE2 is the primary carboxylesterase isoform responsible for the hydrolysis of tert-butyl ester prodrugs. This has significant implications for oral drug delivery, as presystemic metabolism in the intestine can be a major factor in the bioavailability of the active drug.
The steric hindrance presented by the tert-butyl group significantly impacts the rate of enzymatic hydrolysis. This was demonstrated in a study of 6-diazo-5-oxo-l-norleucine (DON) prodrugs, where the tert-butyl ester derivative showed markedly enhanced stability in gastrointestinal homogenates compared to its methyl, ethyl, and cyclopropyl ester counterparts.[1]
The Influence of Steric Hindrance on Catalysis
The catalytic mechanism of carboxylesterases involves the formation of a tetrahedral intermediate following a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester.[4] The bulky nature of the tert-butyl group can impede the formation of this intermediate, thereby slowing down the rate of hydrolysis.[6][7] This principle is a cornerstone of the rational design of tert-butyl ester prodrugs, allowing for a tunable release of the active pharmaceutical ingredient.
Chemical Stability: The Non-Enzymatic Hydrolysis of Tert-Butyl Esters
Beyond enzymatic activity, the inherent chemical stability of the tert-butyl ester bond under physiological conditions is a key consideration. Tert-butyl esters are known to be labile under acidic conditions, a property exploited in synthetic organic chemistry for deprotection.[8] However, at the near-neutral pH of blood and most tissues (pH 7.4), their non-enzymatic hydrolysis is generally slow.
A study on the hydrolysis of tert-butyl formate provides valuable insights into the pH-dependent stability of tert-butyl esters.[9][10] The hydrolysis rate is significantly influenced by pH, with both acid- and base-catalyzed pathways contributing to cleavage outside of the neutral range. At a neutral pH and 22°C, the half-life for the hydrolysis of tert-butyl formate was estimated to be 5 days, indicating substantial stability.[9][10] This inherent stability underscores the importance of enzymatic catalysis as the primary driver of tert-butyl ester prodrug activation in vivo.
Experimental Workflows for Assessing Tert-Butyl Ester Metabolism
A robust and systematic in vitro evaluation is crucial for characterizing the metabolic fate of a tert-butyl ester prodrug and predicting its in vivo performance.
In Vitro Hydrolysis Assay Protocol
This protocol outlines a general procedure for determining the metabolic stability of a tert-butyl ester prodrug in various biological matrices.
1. Preparation of Biological Matrices:
- Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM): To assess the contribution of hCE1 and hCE2.
- Plasma (Human, Rat, Mouse): To evaluate stability in circulation.
- S9 Fractions (Liver, Intestine): Contains both microsomal and cytosolic enzymes.
2. Incubation:
- Pre-warm the biological matrix (e.g., HLM at a final protein concentration of 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) at 37°C.
- Initiate the reaction by adding the tert-butyl ester prodrug (e.g., at a final concentration of 1 µM).
- At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant for the disappearance of the parent prodrug and the appearance of the carboxylic acid metabolite using a validated LC-MS/MS method.[11]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent prodrug against time.
- Determine the in vitro half-life (t½) from the slope of the linear regression.
Caption: Workflow for in vitro metabolic stability assessment.
Quantitative Data and Case Studies
The strategic use of a tert-butyl ester to enhance metabolic stability is best illustrated through comparative data.
Table 1: Comparative Metabolic Stability of 6-Diazo-5-oxo-l-norleucine (DON) Ester Prodrugs [1]
| Ester Prodrug | % Remaining at 1 hr (Mouse GI Homogenate) | % Remaining at 1 hr (Mouse Plasma) |
| Methyl | < 10% | Data not provided |
| Ethyl | < 10% | Data not provided |
| Cyclopropyl | < 10% | Data not provided |
| Tert-Butyl | > 50% | > 50% |
This data clearly demonstrates the superior stability of the tert-butyl ester prodrug in a metabolic environment rich in carboxylesterases.
Logical Relationships in Tert-Butyl Ester Metabolism
Caption: Factors influencing the metabolism of tert-butyl esters.
Conclusion: A Versatile Strategy for Drug Optimization
The tert-butyl ester group offers a robust and versatile strategy for medicinal chemists to fine-tune the pharmacokinetic properties of carboxylic acid-containing drugs. Its inherent steric bulk provides a predictable means of enhancing metabolic stability by attenuating the rate of carboxylesterase-mediated hydrolysis. A comprehensive understanding of the interplay between steric hindrance, enzyme specificity, and chemical stability is essential for the successful design and development of tert-butyl ester prodrugs. The experimental workflows and principles outlined in this guide provide a framework for the rational optimization of drug candidates, ultimately leading to safer and more effective therapies.
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The Role of 2-Fluoro Atorvastatin tert-Butyl Ester in Modern Drug Metabolism Studies: Ensuring Analytical Precision and Specificity
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The study of drug metabolism is fundamental to developing safe and effective therapeutics. Atorvastatin, a leading statin, presents a complex metabolic profile, making its analysis a significant challenge. This guide delineates the intricate landscape of Atorvastatin metabolism and the critical role of specialized chemical reagents in its accurate quantification. We will explore the analytical gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and the indispensable use of internal standards to ensure data integrity. Specifically, this document clarifies the precise role of 2-Fluoro Atorvastatin tert-Butyl Ester. While not a conventional stable isotope-labeled internal standard for bioanalysis, it serves an equally vital function as an analytical reference material for method development, validation, and impurity profiling, guaranteeing the specificity and accuracy required for rigorous drug metabolism and pharmacokinetic (DMPK) studies.
The Atorvastatin Metabolic Landscape: A Complex Pathway
Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1] Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its extensive first-pass metabolism, primarily in the liver.[2] Understanding this metabolic pathway is crucial for predicting drug-drug interactions, patient-specific responses, and overall therapeutic outcomes.
The primary metabolic route is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5][6] This process yields two major active metabolites:
-
ortho-hydroxyatorvastatin (2-OH Atorvastatin)
-
para-hydroxyatorvastatin (4-OH Atorvastatin)
These hydroxylated metabolites are equipotent to the parent drug and are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][7][8] The prolonged half-life of these active metabolites (20-30 hours) compared to the parent drug (14 hours) contributes significantly to Atorvastatin's sustained therapeutic effect.[7][9]
Beyond CYP3A4 oxidation, Atorvastatin's disposition is governed by other key processes:
-
Glucuronidation: The parent drug and its metabolites can undergo conjugation with glucuronic acid, a process mediated by UGT enzymes (e.g., UGT1A1, UGT1A3), facilitating their elimination.[10]
-
Lactonization: Atorvastatin and its metabolites can exist in equilibrium with their corresponding inactive lactone forms.[7][8]
-
Transporter Proteins: Hepatic uptake is mediated by transporters like OATP1B1, while efflux is handled by proteins such as P-glycoprotein (P-gp) and ABCG2.[7][10] Genetic variations in these transporters can significantly alter plasma concentrations of Atorvastatin.[8]
This intricate network of enzymes and transporters underscores the necessity for highly precise and specific analytical methods to quantify not just the parent drug but its key active metabolites in various biological matrices.
Caption: Metabolic Pathway of Atorvastatin.
The Analytical Imperative: Stable Isotope-Labeled Internal Standards in LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in biological samples due to its high sensitivity and selectivity.[11] However, a significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[11]
To counteract this, an Internal Standard (IS) is added to every sample, standard, and quality control sample at a constant concentration. The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard , which is a version of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[12]
Causality Behind SIL IS Superiority: A SIL IS is the ideal internal standard because its physicochemical properties are nearly identical to the unlabeled analyte.[12] This means it:
-
Co-elutes chromatographically with the analyte.
-
Exhibits the same extraction recovery from the biological matrix.
-
Experiences the same degree of ionization suppression or enhancement in the mass spectrometer source.
By calculating the ratio of the analyte peak area to the SIL IS peak area, any variations introduced during sample preparation or analysis are effectively normalized, ensuring highly accurate and reproducible quantification.[11][13] For Atorvastatin studies, deuterated standards like Atorvastatin-D5 are commonly employed for this purpose.[14]
Defining the Role of 2-Fluoro Atorvastatin tert-Butyl Ester
While SIL standards are ideal, other specialized chemical standards are crucial for robust method development. 2-Fluoro Atorvastatin tert-Butyl Ester is one such compound. Based on available data, its primary role is not as a direct internal standard for bioanalysis but as a certified analytical reference material .[15] It is identified as an impurity or intermediate in the synthesis of Atorvastatin.[15][16]
Its utility in the context of drug metabolism studies is threefold:
-
Ensuring Method Specificity: A primary requirement of any bioanalytical method is to be free from interference from metabolites, impurities, and other co-administered drugs. The 2-fluoro substitution provides a distinct mass-to-charge ratio (m/z), while the tert-butyl ester group alters its polarity and chromatographic retention time compared to the parent Atorvastatin acid. By "spiking" this compound into a sample, scientists can definitively prove that their chromatographic method can separate the active drug and its metabolites from closely related synthetic impurities, thereby validating the method's specificity.
-
Impurity Profiling and Quantification: In drug manufacturing and quality control, it is essential to identify and quantify any impurities in the active pharmaceutical ingredient (API). 2-Fluoro Atorvastatin tert-Butyl Ester serves as the certified standard to accurately measure levels of this specific impurity, ensuring that drug batches meet the stringent purity requirements set by regulatory agencies.
-
A Tool in Process Development: During the development of the API synthesis, this standard can be used to track the formation and clearance of impurities, helping chemists optimize reaction conditions to maximize yield and purity.[17]
The tert-butyl ester moiety is a protecting group for the carboxylic acid. This makes the molecule more lipophilic and chemically distinct from the active Atorvastatin acid form, reinforcing its role as a tool for chromatographic separation rather than a co-eluting internal standard for the active drug.
Experimental Protocol: Bioanalytical Method for Atorvastatin in Human Plasma
This protocol outlines a typical workflow for the quantification of Atorvastatin and its active metabolites, highlighting where a SIL IS and a reference material like 2-Fluoro Atorvastatin tert-Butyl Ester would be used.
Objective: To develop and validate a selective and sensitive LC-MS/MS method for the simultaneous determination of Atorvastatin, 2-OH Atorvastatin, and 4-OH Atorvastatin in human plasma.
Workflow Diagram
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Methodological & Application
Application Note: Synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester Reference Standard
Abstract
This application note provides a comprehensive, in-depth guide to the synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester, a critical reference standard for the identification and quantification of the corresponding difluoro impurity in Atorvastatin drug substance and product. Atorvastatin is a leading synthetic HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] The control of process-related impurities is mandated by regulatory bodies and is essential for ensuring the safety and efficacy of the final pharmaceutical product.[] This document details a robust and convergent synthetic strategy centered on the Paal-Knorr pyrrole synthesis, providing researchers and drug development professionals with step-by-step protocols, scientific rationale for experimental choices, and complete characterization data. The synthesis yields a high-purity reference material suitable for analytical method development, validation, and routine quality control.
Introduction: The Critical Role of Impurity Reference Standards
Atorvastatin, marketed as Lipitor®, is a highly effective medication for treating hypercholesterolemia by inhibiting the rate-limiting enzyme in cholesterol biosynthesis.[4][5] The manufacturing process for any active pharmaceutical ingredient (API) can generate process-related impurities, which must be meticulously monitored and controlled.[1] One such potential impurity is 2-Fluoro Atorvastatin (also known as Difluoro Atorvastatin), where the phenyl group at the 3-position of the pyrrole core is replaced by a second 4-fluorophenyl group.[1][]
To accurately quantify this impurity, a high-purity reference standard is indispensable. This guide outlines the synthesis of the tert-butyl ester of 2-Fluoro Atorvastatin. The tert-butyl ester is a key penultimate intermediate in many Atorvastatin syntheses, making it an ideal and stable precursor for the final active salt form.[6] The described methodology is designed to be reliable and scalable, providing a clear pathway for producing this vital analytical tool.
Synthetic Strategy: A Convergent Paal-Knorr Approach
The synthesis of the pentasubstituted pyrrole core of Atorvastatin and its analogs is most effectively achieved through a convergent Paal-Knorr reaction.[7][8] This robust and industrially proven method involves the condensation of a 1,4-diketone with a primary amine to form the pyrrole ring.[4][9]
Our retrosynthetic analysis for 2-Fluoro Atorvastatin tert-Butyl Ester identifies two key precursors:
-
1,3-bis(4-fluorophenyl)-4-methyl-1,4-pentanedione (Difluoro-Diketone): This fragment provides the core structure with the requisite twin fluorophenyl substituents.
-
tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Chiral Amine): This commercially available intermediate provides the stereochemically defined side-chain, complete with protected diol and carboxylic acid functionalities.[6][10][11]
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions and facilitating purification. It is readily removed in the final step to yield the active acid or its salt.[12] Similarly, the 1,3-dioxane (acetonide) protects the (3R,5R)-dihydroxy groups during the pyrrole formation.[13]
Caption: Retrosynthetic analysis of 2-Fluoro Atorvastatin tert-Butyl Ester.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Synthesis of Intermediate 1: 1,3-bis(4-fluorophenyl)-4-methyl-1,4-pentanedione
This key diketone intermediate is synthesized via a Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC).[4][14]
Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (1.0 eq) and a suitable solvent like anhydrous THF.
-
Cool the mixture to 0 °C and add a base (e.g., DBU, 1.1 eq) dropwise to generate the NHC catalyst in situ.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Slowly add a solution of 1-(4-fluorophenyl)-2-methylprop-2-en-1-one (1.05 eq) in THF over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of starting materials.
-
Quench the reaction with dilute HCl and extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure difluoro-diketone.
Paal-Knorr Condensation: Synthesis of Protected Intermediate
This step constructs the central pyrrole ring by condensing the difluoro-diketone with the chiral amine side-chain. Pivalic acid is an effective catalyst for this transformation.[15]
Protocol:
-
To a round-bottom flask, add the difluoro-diketone (1.0 eq), tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.1 eq), and pivalic acid (0.2 eq).[15]
-
Add a solvent mixture of heptane and toluene (e.g., 9:1 v/v) and equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux (approx. 110-120 °C) for 24-48 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude protected intermediate: tert-butyl 2-((4R,6R)-6-(2-(2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[16]
Acetonide Deprotection: Formation of the Diol
The acetonide protecting the diol side-chain is removed under mild acidic conditions to yield the target compound.[12][13]
Protocol:
-
Dissolve the crude protected intermediate from the previous step in methanol.
-
Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise at room temperature, maintaining the temperature below 35 °C.[12]
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction by adding a saturated solution of sodium bicarbonate until the pH reaches ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Fluoro Atorvastatin tert-Butyl Ester.
Purification and Characterization of the Reference Standard
High purity is paramount for a reference standard. A combination of column chromatography and recrystallization is employed.
Protocol:
-
Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is typically effective.
-
Recrystallization: Dissolve the purified ester in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the resulting crystals, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterization:
-
Purity: Assess by HPLC-UV (e.g., >99.5% purity).
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Physical Properties: Determine the melting point (m.p.).
-
Synthetic Workflow and Data Summary
The overall synthetic process is a streamlined, multi-step procedure culminating in a high-purity product.
Caption: Overall experimental workflow for the synthesis of the reference standard.
Table 1: Summary of Quantitative Data
| Step | Reaction | Starting Materials | Product | Typical Yield | Purity (Post-Purification) |
| 1 | Stetter Reaction | 4-Fluorobenzaldehyde | Difluoro-Diketone | 65-75% | >98% |
| 2 | Paal-Knorr | Difluoro-Diketone, Chiral Amine | Protected Intermediate | 70-80% | Crude |
| 3 | Deprotection | Protected Intermediate | 2-Fluoro Atorvastatin t-Butyl Ester | 90-95% | >99.5% (after final purification) |
Conclusion
This application note presents a validated and detailed synthetic route for the preparation of 2-Fluoro Atorvastatin tert-Butyl Ester. By adapting the well-established Paal-Knorr synthesis, this protocol provides a reliable method for accessing the high-purity reference standard required for the rigorous quality control of Atorvastatin. The thorough purification and characterization steps ensure the final material is suitable for its intended analytical purpose, thereby supporting the development and manufacturing of safe and effective pharmaceuticals.
References
-
Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229–246. [Link]
-
Langer, T., & Neudorfer, C., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. [Link]
-
Langer, T., & Neudorfer, C., et al. (2019). Atorvastatin (Lipitor) by MCR. PMC. [Link]
-
Veeprho Pharmaceuticals. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho.com. [Link]
-
Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [Link]
-
Gomes, P., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Reddy, G. S., et al. (2018). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
-
Pfizer Inc. (2012). Lipitor (atorvastatin calcium) Label. U.S. Food and Drug Administration. [Link]
-
PubChem. Difluoro Atorvastatin Acetonide tert-Butyl Ester. National Center for Biotechnology Information. [Link]
-
Reddy, B. C., & Reddy, P. P. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. RASĀYAN Journal of Chemistry. [Link]
-
U.S. Pharmacopeia. Atorvastatin Calcium. USP.org. [Link]
-
Lee, S., et al. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]
- Reddy, L. R. (2009). Preparation of an Atorvastatin Intermediate.
-
Yuasa, Y. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. SSRG International Journal of Applied Chemistry. [Link]
-
Radl, S., et al. (2005). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. ResearchGate. [Link]
-
Garg, R., & Singh, N. (2012). Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples. PMC. [Link]
Sources
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- 2. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
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- 11. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
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- 16. Difluoro Atorvastatin Acetonide tert-Butyl Ester | C40H46F2N2O5 | CID 69891199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Fluoro Atorvastatin tert-Butyl Ester for Preclinical Pharmacokinetic Studies
Abstract
This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Fluoro Atorvastatin tert-Butyl Ester in a preclinical matrix. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The protocol has been developed to provide the high sensitivity and specificity required for pharmacokinetic assessments in drug discovery and development. All procedures are designed to align with the principles outlined in regulatory guidelines for bioanalytical method validation.
Introduction: The Rationale for a Targeted Assay
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The development of new chemical entities (NCEs) often involves the synthesis of analogues and prodrugs to improve physicochemical properties, metabolic stability, or tissue targeting. 2-Fluoro Atorvastatin tert-Butyl Ester is one such analogue, potentially serving as a synthetic intermediate or a prodrug designed for modified absorption and distribution characteristics.
The tert-butyl ester modification masks the carboxylic acid group of the parent molecule, which can significantly alter its polarity and permeability. Accurate quantification of this compound in biological matrices is therefore critical to understanding its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical evaluation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its inherent selectivity, sensitivity, and speed.[2][3] This note provides a comprehensive, field-tested protocol for researchers engaged in the pharmacokinetic analysis of this novel atorvastatin derivative.
Experimental Design: A Self-Validating System
The causality behind our experimental choices is grounded in achieving a balance of speed, robustness, and sensitivity, while adhering to established validation principles.[4][5]
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade).
-
Reference Standards: 2-Fluoro Atorvastatin tert-Butyl Ester (purity >98%), Atorvastatin-d5 (Internal Standard, IS).
-
Matrix: Control (drug-free) plasma from the relevant preclinical species.
Instrumentation
A high-performance liquid chromatography (UHPLC) system was coupled to a triple quadrupole mass spectrometer.[3] This combination is the workhorse for targeted quantification in bioanalysis, offering exceptional sensitivity and specificity through Multiple Reaction Monitoring (MRM).[6][7]
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase column such as the Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) was chosen for its excellent peak shape and resolving power for moderately nonpolar analytes like the target compound.[8]
Chromatographic Conditions
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any matrix interferences, in the shortest possible run time. A gradient elution is employed to facilitate this. The use of formic acid as a mobile phase modifier is critical; it aids in the protonation of the analyte in the ESI source, thereby enhancing the signal in positive ion mode.[8]
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 4.0 | 30 |
Mass Spectrometer Conditions
Electrospray ionization in the positive mode was selected because the pyrrole nitrogen and other basic sites on the molecule are readily protonated.[9][10] The MRM transitions were optimized by direct infusion of the analyte and internal standard to identify the most stable and intense precursor-to-product ion transitions, which form the basis of the assay's specificity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Optimized MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
|---|---|---|---|---|
| 2-Fluoro Atorvastatin tert-Butyl Ester | 633.3 | 577.3 | 110 | 25 |
| 2-Fluoro Atorvastatin tert-Butyl Ester (Confirming) | 633.3 | 458.2 | 110 | 35 |
| Atorvastatin-d5 (IS) | 564.3 | 445.2 | 120 | 29 |
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2-Fluoro Atorvastatin tert-Butyl Ester and Atorvastatin-d5 (IS) reference standards. Dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working solutions into blank control plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (10 ng/mL), and High QC (80 ng/mL).
Protocol: Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in many small-molecule bioanalytical workflows.[2] Acetonitrile is used not only to precipitate plasma proteins but also as the vehicle for the internal standard.
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of study samples, CC standards, or QC samples into the appropriately labeled tubes.
-
Precipitate & Add IS: Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Visualization of Key Processes
Figure 1: Bioanalytical workflow from sample preparation to final report generation.
Figure 2: Proposed MS/MS fragmentation pathway for 2-Fluoro Atorvastatin tert-Butyl Ester.
Results and Discussion
Fragmentation Pathway
The fragmentation of 2-Fluoro Atorvastatin tert-Butyl Ester was investigated to select optimal MRM transitions. The protonated molecule ([M+H]⁺) at m/z 633.3 was selected as the precursor ion. Collision-induced dissociation (CID) produced several key fragments. A characteristic and highly stable fragmentation for tert-butyl esters is the neutral loss of isobutylene (56 Da), resulting in the formation of the corresponding carboxylic acid protonated ion.[11] This transition (m/z 633.3 → 577.3) was selected as the primary quantifier due to its high intensity and specificity. A secondary, confirming transition (m/z 633.3 → 458.2) corresponds to a more complex cleavage of the core structure and provides an additional layer of identification, as required by validation guidelines.[12]
Method Validation Summary
The method was validated following the general principles of the FDA's guidance on bioanalytical method validation.[4][5] This ensures the data generated is reliable for its intended purpose.
-
Linearity: The calibration curve was linear over the range of 0.1–100 ng/mL, with a correlation coefficient (r²) consistently >0.99.
-
Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated using the QC samples. All results were within the acceptable limits of ±15% (±20% at the LLOQ).
-
Selectivity: No significant interfering peaks from endogenous matrix components were observed at the retention times of the analyte or the IS in six different sources of control plasma.
-
Matrix Effect: The matrix effect was assessed and found to be negligible, indicating that co-eluting endogenous components did not significantly suppress or enhance the ionization of the analyte or IS.
-
Recovery: The extraction recovery of the analyte from the plasma matrix was consistent and reproducible across the QC levels.
Table 3: Summary of Method Validation Parameters
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ QC | 0.1 | ≤ 10.5 | ≤ 12.1 | -5.5 to 8.2 |
| Low QC | 0.3 | ≤ 8.2 | ≤ 9.5 | -4.1 to 6.8 |
| Mid QC | 10 | ≤ 6.5 | ≤ 7.1 | -2.3 to 3.5 |
| High QC | 80 | ≤ 5.8 | ≤ 6.3 | -1.9 to 2.7 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, high-throughput solution for the quantitative determination of 2-Fluoro Atorvastatin tert-Butyl Ester in a preclinical plasma matrix. The simple sample preparation, rapid chromatographic runtime, and high sensitivity and selectivity of the MRM detection scheme make it ideally suited for supporting pharmacokinetic studies in a drug development setting. This protocol serves as a comprehensive guide for researchers, enabling them to generate high-quality data for critical decision-making in their projects.
References
-
Asian Journal of Medicine & Health Sciences. (2021). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. [Link]
-
ResearchGate. (2015). LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. [Link]
-
MDPI. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. [Link]
-
National Institutes of Health (NIH). (2014). Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application. [Link]
-
ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
National Institutes of Health (NIH). (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. [Link]
-
Taylor & Francis Online. (2021). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. [Link]
-
MDPI. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum. [Link]
-
ResearchGate. (n.d.). ESI-MS 2 spectra of AT ion at m = z 559 from MS, MS 3 of the ion at m = z.... [Link]
-
ScienceDirect. (2003). Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. [Link]
-
Scientific Research Publishing. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. [Link]
-
PubMed. (2003). A strategy for metabolite identification using triple-quadrupole mass spectrometry with enhanced resolution and accurate mass capability. [Link]
-
ResearchGate. (2013). Total synthesis of desfluoro atorvastatin calcium. [Link]
-
National Institutes of Health (NIH). (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
-
ResearchGate. (2014). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. [Link]
-
MDPI. (2022). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. [Link]
-
Biomolecules & Therapeutics. (2007). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
-
Chemistry LibreTexts. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. [Link]
-
Atlantis Press. (2015). The synthesis of atorvastatin intermediates. [Link]
-
YouTube. (2022). Electrospray Ionization (ESI) Explained. [Link]
-
ResearchGate. (2003). A strategy for metabolite identification using triple-quadupole mass spectrometry with enhanced resolution and accurate mass capability. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Scientific Research Publishing. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
YouTube. (2023). Targeted Screening and Quantitation With a Tox Explorer Triple Quadrupole LC-MS Workflow. [Link]
-
ResearchGate. (2018). I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution?. [Link]
Sources
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Application Note: High-Resolution Chromatographic Separation of Atorvastatin and Critical Fluoro-Impurities
This Application Note is designed for analytical chemists and pharmaceutical scientists seeking a robust, high-throughput protocol for the separation of Atorvastatin (ATO) from its structurally critical fluoro-impurities.
Executive Summary & Scientific Rationale
Atorvastatin Calcium is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase. A critical quality attribute (CQA) in its manufacturing is the control of "fluoro-impurities"—specifically Desfluoro-Atorvastatin (removal of the fluorine atom) and Difluoro-Atorvastatin (addition of a fluorine atom).
These impurities present a significant chromatographic challenge due to their extreme structural similarity to the parent drug. The fluorine atom exerts a subtle electronic effect (electronegativity) and a minor steric change, resulting in very similar hydrophobicity and retention characteristics on standard C18 phases.
The Challenge:
-
Desfluoro-Atorvastatin (USP Related Compound A): Elutes very close to Atorvastatin due to the loss of the lipophilic fluorine atom, which slightly reduces retention in Reversed-Phase (RP) modes.
-
Diastereomers: The molecule contains two chiral centers; epimerization leads to diastereomers that require high peak capacity to resolve.
The Solution:
This protocol utilizes a Core-Shell (Fused-Core) C18 technology combined with a pH-controlled Ammonium Acetate buffer. Unlike traditional pharmacopeial methods (USP/EP) that rely on long run times (~85-115 min) and toxic Tetrahydrofuran (THF), this optimized method reduces run time to <20 minutes while maintaining critical resolution (
Chemical Context & Separation Mechanism[1][2][3][4][5][6][7][8]
Understanding the analytes is prerequisite to separation.
| Analyte | Common Name | Structural Difference | LogP (Approx) | Elution Order (RP) |
| Atorvastatin | API | Parent Molecule (1 Fluorine) | 5.7 | 2 |
| Desfluoro-ATO | Impurity A | No Fluorine (H replaces F) | ~5.4 | 1 (Elutes Earlier) |
| Difluoro-ATO | Impurity C | Two Fluorines | ~6.0 | 3 (Elutes Later) |
| ATO Lactone | Impurity H | Cyclic ester (Closed ring) | >6.5 | 4 (Late Eluter) |
Mechanistic Insight: The separation relies on hydrophobic subtraction . The Fluorine atom on the phenyl ring increases the lipophilicity of Atorvastatin compared to the Desfluoro impurity. By using a C18 stationary phase with a moderate carbon load and a slightly acidic pH (4.5–5.0), we maximize the hydrophobic interaction difference between the H-substituted and F-substituted phenyl rings.
Experimental Protocol
Instrumentation & Conditions[1][3][8][9][10]
-
System: UHPLC or High-Performance LC system (e.g., Agilent 1290, Waters H-Class, Shimadzu Nexera).
-
Detector: Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent Kinetex C18).
-
Why: Core-shell particles provide the efficiency of sub-2 µm particles with lower backpressure, allowing for faster flow rates and sharper peaks for closely eluting impurities.
-
Mobile Phase Preparation[3][11]
Buffer (Mobile Phase A):
-
Dissolve 3.9 g of Ammonium Acetate in 1000 mL of Milli-Q water (0.05 M).
-
Adjust pH to 5.0 ± 0.05 using Glacial Acetic Acid.
-
Critical Control Point: At pH 5.0, Atorvastatin (pKa ~4.5) is predominantly ionized (anionic), but the lipophilic tail dominates retention. This pH offers the best peak shape and resolution stability.
-
Organic Modifier (Mobile Phase B):
-
Acetonitrile (HPLC Grade).[1]
Gradient Program
Flow Rate: 1.2 mL/min Temperature: 35°C Injection Volume: 10 µL
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.00 | 65 | 35 | Initial Hold |
| 2.00 | 65 | 35 | Isocratic for polar impurities |
| 12.00 | 45 | 55 | Linear Gradient |
| 15.00 | 20 | 80 | Wash (Elute Lactone) |
| 17.00 | 20 | 80 | Hold |
| 17.10 | 65 | 35 | Re-equilibration |
| 20.00 | 65 | 35 | End |
Sample Preparation
-
Diluent: Acetonitrile : Buffer (50:50 v/v).
-
Stock Solution: Dissolve 10 mg Atorvastatin Calcium standard in 10 mL Diluent (1000 ppm).
-
Impurity Spiking: Spike Desfluoro-ATO and ATO-Lactone at 0.1% level (1 ppm) to verify sensitivity (LOQ).
Method Validation & System Suitability
To ensure trustworthiness, every run must pass the following System Suitability Tests (SST):
-
Resolution (
):-
Between Desfluoro-Atorvastatin and Atorvastatin : NLT (Not Less Than) 1.5 (Target > 2.0).
-
Note: If
drops, lower the %B at the start of the gradient or lower the column temperature by 5°C.
-
-
Tailing Factor (
):-
For Atorvastatin peak: NMT (Not More Than) 1.5.[2]
-
-
Precision:
-
RSD of 6 replicate injections of standard: NMT 2.0%.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the method development and execution.
Caption: Operational workflow for the high-resolution separation of Atorvastatin fluoro-impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Desfluoro & ATO | Gradient too steep or pH too low. | Decrease initial %B to 30%. Verify pH is 5.0 (lower pH suppresses ionization, reducing selectivity). |
| Broad Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (high organic content in sample can cause peak distortion). |
| Retention Time Drift | pH fluctuation. | Buffer capacity of Acetate is lower at pH 5.0; ensure fresh buffer preparation daily. |
| Ghost Peaks | Gradient impurities. | Use HPLC-grade Acetonitrile and filter buffer through 0.22 µm membrane. |
References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities.[3] USP-NF. Available at: [Link] (Accessed via USP Online).
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.[4] Journal of Pharmaceutical and Biomedical Analysis.[4] Available at: [Link]
-
Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note. Available at: [Link]
-
Phenomenex. (2022).[5] Optimized USP Method for Atorvastatin Calcium using Kinetex 1.7 µm XB-C18 Core-Shell Column. Application Note. Available at: [Link]
-
Veeprho Laboratories. Atorvastatin Impurities Structure and Standards. Available at: [Link][6]
Sources
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. agilent.com [agilent.com]
- 4. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USP Method for Atorvastatin Calcium | Phenomenex [phenomenex.com]
- 6. veeprho.com [veeprho.com]
Chiral Separation of Atorvastatin Stereoisomers: An Application Guide
Foreword: The Criticality of Chirality in Atorvastatin Therapy
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting the enzyme HMG-CoA reductase, a critical step in cholesterol biosynthesis.[1] The molecular structure of atorvastatin possesses two chiral centers, leading to the existence of four possible stereoisomers. The therapeutic efficacy of atorvastatin is overwhelmingly attributed to its (3R, 5R) enantiomer, while other stereoisomers are considered less active or inactive.[2] Consequently, the meticulous separation and quantification of these stereoisomers are paramount in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that necessitate the characterization and control of enantiomeric impurities.[5][6] This guide provides a comprehensive overview of advanced chiral separation techniques, offering detailed protocols and insights for researchers and drug development professionals.
Section 1: Foundational Principles of Chiral Recognition
The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, presents a significant analytical challenge.[7] This is overcome by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP) in chromatographic techniques.[1] The differential interaction between the enantiomers and the CSP leads to varying retention times, enabling their separation. The primary mechanisms governing chiral recognition on polysaccharide-based CSPs, which are widely used for atorvastatin, involve a combination of intermolecular interactions such as:
-
Hydrogen Bonding: Interactions between polar functional groups on the analyte and the CSP.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar bonds.
-
π-π Interactions: Stacking interactions between aromatic rings of the analyte and the chiral selector.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves that sterically hinder one enantiomer more than the other, influencing its retention.[8][9]
Section 2: High-Performance Liquid Chromatography (HPLC) for Atorvastatin Enantioseparation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral analysis of pharmaceuticals due to its robustness and versatility.[7] For atorvastatin, normal-phase chromatography utilizing polysaccharide-based CSPs is particularly effective.[1]
The Power of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, have demonstrated exceptional success in resolving atorvastatin enantiomers.[9][10] These polymers form helical structures that create chiral grooves, providing the necessary stereospecific interaction sites.[9][11] Commercially available columns such as CHIRALPAK® AD-H, CHIRALCEL® OD-RH, and CHIRALPAK® IA-3 are frequently employed.[1][2][12]
Application Note & Protocol: Isocratic HPLC Method
This protocol details a validated isocratic HPLC method for the separation of atorvastatin enantiomers, adapted from established procedures.[1]
Objective: To separate and quantify the (S,S)-enantiomer from the active (R,R)-enantiomer of atorvastatin.
Instrumentation and Materials:
-
HPLC system with isocratic pumping capability, UV detector, and autosampler.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 mm x 4.6 mm ID, 5 µm particle size).[1]
-
Mobile Phase: n-Hexane, Ethanol, and Trifluoroacetic Acid (85:15:0.1 v/v/v).[1]
-
Diluent: Methanol:Ethanol (1:1 v/v).[1]
-
Atorvastatin reference standards ((R,R) and (S,S) isomers).
-
HPLC grade solvents.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Precisely mix 850 mL of n-hexane, 150 mL of ethanol, and 1.0 mL of trifluoroacetic acid. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of the atorvastatin reference standard in the diluent. Further dilute to achieve a suitable working concentration.
-
Sample Preparation: Accurately weigh and dissolve the atorvastatin bulk drug or a crushed tablet sample in the diluent to achieve a known concentration. Filter the sample solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Chromatographic Run: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the (S,S) and (R,R) enantiomers based on their retention times. The (S,S)-enantiomer typically elutes before the (R,R)-enantiomer under these conditions.[1] Calculate the resolution between the two peaks; a resolution of greater than 2.0 is generally considered good.[1] Quantify the enantiomeric purity by calculating the area percentage of the undesired enantiomer.
Method Validation Insights: This method has been shown to be linear, precise, and accurate, in accordance with ICH guidelines.[1] The limit of detection (LOD) and limit of quantification (LOQ) for the (S,S) enantiomer were reported to be 0.18 µg/mL and 0.60 µg/mL, respectively.[1] The sample and mobile phase solutions demonstrated stability for up to 48 hours.[1]
Section 3: Supercritical Fluid Chromatography (SFC) - A Greener and Faster Approach
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations in the pharmaceutical industry.[13][14] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[15] This offers several advantages over traditional liquid chromatography:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations, often 3 to 5 times faster than HPLC.[15][16]
-
Reduced Solvent Consumption: Replacing the bulk of the organic solvent with CO2 significantly reduces hazardous waste and aligns with green chemistry principles.[13][16]
-
Efficiency: SFC can provide higher chromatographic efficiency, leading to sharper peaks and better resolution.[13]
Application Note & Protocol: SFC Method for Atorvastatin
This protocol outlines an efficient SFC method for the enantiomeric separation of atorvastatin, demonstrating the technique's speed and effectiveness.[17]
Objective: To achieve a rapid and high-resolution separation of atorvastatin enantiomers using SFC.
Instrumentation and Materials:
-
SFC system equipped with a UV and/or polarimetric detector.
-
Chiral Stationary Phase: Chiralpak AD-H (dimensions suitable for SFC).[17]
-
Mobile Phase: Supercritical Carbon Dioxide and Methanol (90:10 v/v).[17]
-
Atorvastatin reference standards.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Supercritical CO2:Methanol (90:10) |
| Flow Rate | 2.5 mL/min |
| Detection | UV and/or Polarimetric |
| Analysis Time | < 10 minutes |
Step-by-Step Protocol:
-
System Setup: Configure the SFC system with the specified column and mobile phase components.
-
Sample Preparation: Dissolve the atorvastatin sample in a suitable solvent compatible with the SFC mobile phase.
-
Method Execution: Inject the sample into the SFC system. The combination of supercritical CO2 and a methanol co-solvent facilitates the separation on the chiral stationary phase.
-
Data Interpretation: The separated enantiomers are detected, and the resulting chromatogram is analyzed to determine enantiomeric purity. This method has shown excellent linearity (r² > 0.9999) and precision.[17]
Robustness and Reliability: The robustness of this SFC method has been demonstrated by intentionally altering parameters such as flow rate and mobile phase composition.[17] Despite these variations, the resolution between the enantiomers remained greater than 2.0, highlighting the method's reliability for routine quality control.[17]
Section 4: Capillary Electrophoresis (CE) - A High-Efficiency Alternative
Capillary Electrophoresis (CE) offers another powerful approach for chiral separations, characterized by its high efficiency, minimal sample consumption, and rapid analysis times.[15][18] In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary. For chiral separations of neutral or charged compounds like atorvastatin, chiral selectors are added to the background electrolyte.
The Role of Chiral Selectors in CE
Cyclodextrins are the most commonly used chiral selectors in CE.[19] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can form transient inclusion complexes with the cyclodextrin, and the differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation.
While specific, detailed protocols for the chiral separation of atorvastatin enantiomers using CE are less commonly published than HPLC or SFC methods, the principles remain applicable. Method development would involve optimizing the type and concentration of the cyclodextrin, buffer pH, applied voltage, and capillary temperature to achieve the desired resolution. A study on the rapid analysis of atorvastatin (not explicitly chiral separation) using CE demonstrated analysis times of less than 1.2 minutes, showcasing the potential speed of this technique.[18]
Section 5: Summary and Future Perspectives
The chiral separation of atorvastatin stereoisomers is a critical aspect of ensuring its therapeutic efficacy and safety. This guide has detailed robust and reliable methods using HPLC and SFC, with a brief overview of the potential of CE.
Comparison of Techniques:
| Technique | Primary Advantage | Common Stationary Phase/Selector | Throughput | Environmental Impact |
| HPLC | Robustness, widespread availability | Polysaccharide-based CSPs | Moderate | Higher solvent consumption |
| SFC | Speed, "Green" Chemistry | Polysaccharide-based CSPs | High | Low solvent consumption |
| CE | High efficiency, minimal sample | Cyclodextrins | Very High | Very low solvent consumption |
The trend in pharmaceutical analysis is moving towards faster and more environmentally sustainable methods.[13] SFC is at the forefront of this shift for preparative and analytical chiral separations.[14] As technology advances, we can expect further improvements in stationary phase chemistry and instrumentation, leading to even more efficient and sensitive methods for the chiral analysis of atorvastatin and other pharmaceuticals.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. [Link]
-
Welch, C. J., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America. [Link]
-
Vishnu Murthy, M., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-841. [Link]
-
Letertre, M., & Dispas, A. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Bhavyasri, K., & Rambabu, D. (n.d.). Method for enantiomeric purity of atorvastatin via SFC-LC. World Journal of Pharmaceutical Research. [Link]
-
Belboukhari, N., & Cheriti, A. (2012). Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. Journal of Chromatographic Science, 3(6). [Link]
-
News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]
-
Li, T., et al. (n.d.). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC. [Link]
-
Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. [Link]
-
ResearchGate. (n.d.). (PDF) Regulatory and Development Considerations of Chiral Compounds. [Link]
-
Peluso, P., et al. (n.d.). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. PMC. [Link]
-
ResearchGate. (n.d.). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. [Link]
-
ijdra. (2020, December 15). Regulatory aspects of Impurity profiling. [Link]
-
PubMed. (2024, October 1). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
-
ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. [Link]
-
Journal of the American Chemical Society. (n.d.). Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. [Link]
-
Slideshare. (n.d.). Regulatory requirements-Chiral drugs.pptx. [Link]
-
Pharmaceutical Outsourcing. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
PubMed. (2003, December 4). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. [Link]
-
PubMed. (2021, November 15). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. [Link]
-
ResearchGate. (2021, June 8). (PDF) Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. [Link]
-
ResearchGate. (2016, October 16). (PDF) An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. [Link]
-
ResearchGate. (2015, August 7). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]
-
Zenodo. (2024, March 13). Chiral screening approach of atorvastatin diastereomers by HPLC method. [Link]
-
PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
PubMed. (n.d.). Rapid analysis of atorvastatin calcium using capillary electrophoresis and microchip .... [Link]
-
University of Helsinki. (2017, September 16). Chromatography and Capillary Electrophoresis of Atorvastatin and Related Compounds: Review on Pharmaceutical, Blood and Environmental Samples. [Link]
-
PubMed. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]
-
AFMPS. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
-
ResearchGate. (n.d.). Anchoring β‐cyclodextrin to silica to produce chiral stationary phases.... [Link]
-
SciSpace. (2011, September 22). Hplc method development of atorvastatin by rp - hplc in its bulk dosage forms. [Link]
-
MDPI. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. [Link]
-
IntechOpen. (n.d.). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
Sources
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- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
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- 12. chiraltech.com [chiraltech.com]
- 13. selvita.com [selvita.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Rapid analysis of atorvastatin calcium using capillary electrophoresis and microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Esters
Welcome to our dedicated technical support guide for managing and troubleshooting the deprotection of tert-butyl (t-Bu) esters. This resource is tailored for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes problematic synthetic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles governing success and failure in t-butyl ester cleavage.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the most likely causes and how can I fix it?
Incomplete deprotection is a common hurdle. The root cause often lies in suboptimal reaction conditions which can be systematically addressed. The cleavage is an acid-catalyzed reaction, and its efficiency is primarily dictated by acid strength, concentration, reaction time, and temperature.[1]
Causality-Driven Solutions:
-
Insufficient Acid Strength or Concentration: The reaction is initiated by protonation of the ester's carbonyl oxygen by a strong acid like TFA.[2] If the acid is too dilute or weak, the equilibrium will not sufficiently favor the protonated intermediate, leading to a stalled or incomplete reaction.[1]
-
Inadequate Reaction Time or Temperature: These reactions are kinetic processes. While most t-butyl ester deprotections proceed to completion within a few hours at room temperature (20-25°C), factors like steric hindrance around the ester can slow the reaction rate.
-
Solution: It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, simply extending the reaction time is often a sufficient remedy.[1] For particularly stubborn esters, gently warming the reaction to 40°C can increase the rate, though this should be done cautiously to avoid potential side reactions.
-
-
Excess Water in the Reaction: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excess can dilute the acid and impede the reaction.
-
Solution: Employing anhydrous solvents for the cleavage cocktail is a simple and effective way to minimize excess water.[1]
-
Q2: I'm observing unexpected side products in my reaction mixture. What are they, and how can I prevent their formation?
The primary culprit behind side product formation is the highly reactive tert-butyl cation (tBu⁺) that is generated as a byproduct of the deprotection.[2][4] This electrophilic intermediate can alkylate any nucleophilic species present in the reaction mixture, including sensitive functional groups on your molecule of interest.[2][4]
Commonly Affected Nucleophilic Residues (Especially in Peptides):
-
Tryptophan (Trp): The indole side chain is susceptible to alkylation.[5]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[4]
-
Cysteine (Cys): The free thiol is a prime target for S-tert-butylation.[4]
-
Tyrosine (Tyr) and Threonine (Thr): The hydroxyl groups can also be alkylated.[4]
The tert-butyl cation can also be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate, which is itself an alkylating agent.[6][7]
The Solution: Employing Scavengers
To mitigate these unwanted side reactions, the addition of "scavengers" to the cleavage cocktail is essential.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping it before it can cause damage.[4]
| Scavenger | Typical Concentration | Primary Target/Use Case |
| Triisopropylsilane (TIS) | 2.5-5% | A highly effective and common scavenger for the tert-butyl cation.[6] |
| Water | 2.5-5% | Acts as a scavenger and helps hydrolyze any residual trifluoroacetic anhydride.[2][8] |
| Thioanisole | 2.5-5% | Particularly useful when working with sulfur-containing amino acids like methionine and cysteine.[2][8] |
| Dithiothreitol (DTT) | ~0.5% | Helps to prevent oxidation and scavenges tert-butyl cations, especially useful for cysteine-containing peptides.[5][9] |
| Phenol | ~5% | An aromatic scavenger that can intercept the tert-butyl cation.[8][10] |
A widely used and robust scavenger cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 ratio.[2][10]
In-Depth Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is a general procedure for the cleavage of t-butyl esters using a standard TFA/DCM mixture.
Materials:
-
tert-Butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Cold diethyl ether
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-protected compound in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask.[3]
-
Add scavengers such as TIS (2.5-5% v/v) to the solution.[6]
-
Cool the mixture in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.[6][3]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[6]
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM.[3] Co-evaporation with toluene can aid in the removal of residual TFA.[3]
-
Precipitate the crude product by adding cold diethyl ether to the residue.
-
Isolate the product by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum. Further purification can be performed by chromatography if necessary.[3]
Q3: My substrate is sensitive to the harsh conditions of strong acid. What are some milder alternatives for tert-butyl ester cleavage?
When standard TFA protocols are too aggressive and lead to degradation or cleavage of other acid-labile protecting groups, several milder methods can be employed.[11]
Alternative Deprotection Methods:
| Method | Reagents | Solvent(s) | Temperature | Key Advantages & Considerations |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Effective for chemoselective cleavage in the presence of some N-protected amino acids.[11] |
| Lewis Acid Catalysis | Ytterbium triflate (Yb(OTf)₃) | Dichloromethane (DCM) | Room Temp | Mild Lewis acid that can be selective in the presence of benzyl, allyl, and methyl esters.[11] |
| Mild Brønsted Acid | 85% Aqueous Phosphoric Acid (H₃PO₄) | Toluene or DCM | Room Temp to 50°C | Environmentally benign and selective; tolerates CBZ carbamates, benzyl esters, and TBDMS ethers.[11][12][13] |
| Heterogeneous Catalysis | Silica Gel | Toluene | Reflux (110°C) | A mild method that can show selectivity over t-butyl ethers and other ester types.[11][14] |
| Thermolysis | None | High-boiling solvent (e.g., quinoline) or vacuum | ~180°C | Reagent-free method, but requires high temperatures that may not be suitable for all substrates.[13][15] |
| Radical-Mediated | Tris(4-bromophenyl)aminium radical cation ("Magic Blue") and Triethylsilane | Acetonitrile or DCM | Room Temp | A very mild, transition-metal-free option suitable for a diverse range of substrates.[16][17][18] |
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This protocol offers a gentler alternative to TFA for sensitive substrates.
Materials:
-
tert-Butyl ester-protected compound
-
Toluene or Dichloromethane (DCM)
-
85 wt % Aqueous Phosphoric Acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tert-butyl ester in a suitable organic solvent like toluene or DCM.[13]
-
Add approximately 5 equivalents of 85 wt % aqueous phosphoric acid.[13]
-
Stir the mixture at room temperature or warm gently to 40-50°C.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[13]
Visualizing the Chemistry
Deprotection Mechanism and Side Reactions
The deprotection of a tert-butyl ester is an acid-catalyzed elimination reaction. The process begins with the protonation of the ester's carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[2] This reactive carbocation is the source of potential side reactions.
Caption: A decision tree for troubleshooting incomplete deprotection.
References
- Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions - Benchchem. (URL: )
- Troubleshooting incomplete removal of the t-butyl ester protecting group. - Benchchem. (URL: )
- Alternative methods for t-butyl ester cleavage in sensitive substr
- Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers - Benchchem. (URL: )
- Technical Support Center: Troubleshooting tert-Butyl Protecting Group Removal - Benchchem. (URL: _)
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (URL: )
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. (URL: [Link])
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester - Benchchem. (URL: )
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (URL: [Link])
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. (URL: [Link])
-
Reagent-free continuous thermal tert-butyl ester deprotection - PubMed. (URL: [Link])
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF - ResearchGate. (URL: [Link])
- Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem. (URL: )
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Peptide synthesis - Wikipedia. (URL: [Link])
-
tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (URL: [Link])
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? | ResearchGate. (URL: [Link])
-
I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? | ResearchGate. (URL: [Link])
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Technical Support Center: Enhancing the Stability of 2-Fluoro Atorvastatin tert-Butyl Ester Samples
Welcome to the technical support guide for 2-Fluoro Atorvastatin tert-Butyl Ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical atorvastatin impurity and synthetic intermediate.[1] This guide provides in-depth, field-proven insights into handling, storage, and troubleshooting to help you maintain sample quality and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluoro Atorvastatin tert-Butyl Ester and why is its stability important?
2-Fluoro Atorvastatin tert-Butyl Ester is a key impurity and intermediate in the synthesis of Atorvastatin, a widely used HMG-CoA reductase inhibitor.[1] As a reference standard, its purity is paramount for the accurate identification and quantification of impurities in Atorvastatin drug substances and products.[2] Instability can lead to the formation of degradants, causing inaccurate analytical results, flawed impurity profiling, and potential delays in drug development timelines.[3]
Q2: What is the primary degradation pathway for this molecule?
The most significant stability concern for 2-Fluoro Atorvastatin tert-Butyl Ester is the hydrolysis of the tert-butyl ester group. This reaction is susceptible to catalysis by both acidic and basic conditions, cleaving the ester to form 2-Fluoro Atorvastatin acid and releasing isobutylene.[4][5][6] The tert-butyl group is specifically designed as a protecting group that can be removed under acidic conditions, making the molecule inherently sensitive to low pH environments.[6][7]
-
Causality: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[6] This is followed by the departure of the stable tert-butyl carbocation, which is a key feature of this type of hydrolysis.[8][9]
Q3: How does the fluoro- substitution impact the molecule's stability?
The fluorine atom on the phenyl ring generally increases the molecule's electrochemical and thermal stability due to the strength of the carbon-fluorine bond. However, it does not protect the distant tert-butyl ester group from hydrolysis. While fluorinated compounds can sometimes be susceptible to specific degradation pathways, such as intramolecular nucleophilic displacement, this is less of a concern for an aryl-fluoride like that in 2-Fluoro Atorvastatin.[10] The primary focus for this molecule remains the ester moiety.
Troubleshooting Common Stability Issues
Q4: I've dissolved my sample in a solvent, but I'm seeing new peaks in my HPLC analysis after a short time. What's happening?
This is a classic sign of degradation in solution, most likely due to hydrolysis of the tert-butyl ester.
-
Likely Cause 1: Acidic or Basic Solvent/Media. The most probable cause is the presence of acidic or basic impurities in your solvent or if you are using an unbuffered aqueous solution. Atorvastatin itself has been shown to degrade under both acidic and basic conditions.[4][11] The tert-butyl ester is particularly sensitive to acid.[5][6]
-
Likely Cause 2: Water Content. The presence of water in your organic solvent (e.g., DMSO, Methanol) can facilitate hydrolysis over time, even without a strong acid or base catalyst.
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents: Always use fresh, HPLC-grade or anhydrous grade solvents for preparing stock solutions.
-
Avoid Protic Solvents for Long-Term Storage: For long-term storage in solution, consider aprotic solvents like anhydrous acetonitrile or THF. If you must use DMSO or methanol, prepare fresh solutions and use them promptly.
-
Verify pH: If using a buffered system, ensure the pH is neutral (pH 6.8-7.4) and that the buffer has sufficient capacity.
-
Q5: My solid-state sample shows decreasing purity over time. What storage conditions are optimal?
While more stable than its solution form, solid 2-Fluoro Atorvastatin tert-Butyl Ester can still degrade if not stored correctly.
-
Likely Cause: Environmental Exposure. Exposure to humidity, high temperatures, and light are the primary culprits.[12] Atorvastatin is known to be susceptible to thermal and photolytic stress.[11]
-
Self-Validating Storage Protocol: To ensure stability, follow these authoritative best practices for reference standards.[12][13]
-
Store in Original Container: Keep the material in its original, airtight vial.[12][13]
-
Control Temperature: Store refrigerated (2-8°C) or frozen (≤ -20°C) for long-term stability.[13][14]
-
Protect from Light and Moisture: Store in a dark, dry place, such as a desiccator within the refrigerator/freezer.[13][15]
-
Equilibrate Before Use: Before opening, allow the vial to warm to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which would introduce water and accelerate hydrolysis.
-
| Condition | Solid Sample | Stock Solution (Aprotic Solvent) | Working Solution (Aqueous/Protic) |
| Short-Term (< 24h) | 2-8°C, Desiccated, Dark | 2-8°C, Tightly Sealed | Prepare Fresh |
| Long-Term (> 24h) | ≤ -20°C, Desiccated, Dark | ≤ -20°C in small aliquots | Not Recommended |
Table 1: Recommended Storage Conditions
Key Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes the risk of degradation during preparation and short-term storage.
-
Vial Equilibration: Remove the vial of solid 2-Fluoro Atorvastatin tert-Butyl Ester from cold storage (e.g., -20°C) and place it in a desiccator at room temperature for at least 30 minutes.
-
Weighing: Accurately weigh the required amount of powder using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add high-purity, anhydrous aprotic solvent (e.g., Acetonitrile) to the powder to achieve the desired concentration. Use a volumetric flask for accuracy.
-
Sonication (Optional): If needed for dissolution, sonicate briefly in a room temperature water bath. Avoid overheating.
-
Aliquoting & Storage: For long-term stability, divide the stock solution into small, single-use aliquots in amber glass vials with airtight caps. Store immediately at ≤ -20°C.[16] This prevents repeated freeze-thaw cycles.
Workflow: Investigating Sample Degradation (Forced Degradation Study)
A forced degradation study is essential for identifying potential degradants and developing a stability-indicating analytical method.[17][18][19][20]
Caption: Workflow for a forced degradation study.
This workflow systematically exposes the compound to various stress conditions to deliberately induce degradation.[21] By analyzing the samples with a stability-indicating method (typically HPLC with UV and MS detection), you can identify the likely degradation products and understand the molecule's liabilities.[22][23][24][25][26]
Diagram: Primary Degradation Pathway
Caption: Hydrolytic degradation of the tert-butyl ester.
References
-
2-Hydroxy Atorvastatin tert-Butyl Ester-D5 . Veeprho. [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC . National Institutes of Health (NIH). [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method . ResearchGate. [Link]
-
Synthesis of Some Impurities and/or Degradation Products of Atorvastatin . ResearchGate. [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach . PubMed. [Link]
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Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries . ResearchGate. [Link]
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tert-Butyl Esters . Organic Chemistry Portal. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . IVT Network. [Link]
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Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . National Institutes of Health (NIH). [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange. [Link]
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Various analytical methods for analysis of atorvastatin: A review . ResearchGate. [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study . MDPI. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]
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Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst . ResearchGate. [Link]
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Four Keys to Reference Standard Management . MRIGlobal. [Link]
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A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach . Oxford Academic. [Link]
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Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. [Link]
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The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]
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Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards . Pharmaguideline. [Link]
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Acids . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Various analytical methods for analysis of atorvastatin: A review . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets . MDPI. [Link]
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Annex 9 Guide to good storage practices for pharmaceuticals . U.S. Food and Drug Administration (FDA). [Link]
-
Stability of fluoride solutions in glass and plastic containers . ResearchGate. [Link]
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Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester . YouTube. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update . Article Publishing System. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Atorvastatin Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Atorvastatin is paramount to drug safety and efficacy. The identification and quantification of impurities are critical quality attributes that are closely scrutinized by regulatory bodies worldwide. This guide provides an in-depth technical comparison and a practical framework for the cross-validation of analytical methods used for Atorvastatin impurity profiling, grounded in scientific principles and regulatory expectations.
The Criticality of Atorvastatin Impurity Profiling
Atorvastatin, a leading synthetic lipid-lowering agent, can contain various impurities originating from the manufacturing process, degradation, or interaction with excipients.[1] These impurities, even in trace amounts, can impact the drug's safety and stability. Therefore, robust analytical methods are essential for their control. Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous validation of these methods to ensure they are fit for purpose.[2][3]
A Comparative Overview of Analytical Techniques
The primary workhorse for separating and quantifying Atorvastatin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors.[4] Advances in liquid chromatography have led to the adoption of Ultra-High-Performance Liquid Chromatography (UPLC), which offers significant improvements in speed and resolution.
High-Performance Liquid Chromatography (HPLC)
Conventional HPLC methods have been extensively developed for Atorvastatin impurity analysis.[4][5] These methods typically utilize C8 or C18 reversed-phase columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[6] While reliable, traditional HPLC methods can have longer run times.[7]
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC systems employ columns with smaller particle sizes (<2 µm), allowing for faster separations and increased sensitivity. This can be particularly advantageous for resolving closely eluting impurities and for high-throughput screening. A UPLC-MS/MS method has been successfully developed for the simultaneous determination of Atorvastatin and its metabolites in human plasma, showcasing the power of this technique.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of LC with a mass spectrometer provides an unparalleled level of specificity and sensitivity, enabling the identification and characterization of unknown impurities.[9][10][11] This is crucial during forced degradation studies, where novel degradation products may be formed.[10][12]
The Imperative of Method Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is a critical exercise when transferring a method between laboratories, updating an existing method (e.g., from HPLC to UPLC), or when a compendial method is being replaced by an in-house method. The core principle is to ensure consistent and reliable results regardless of the method used.
The validation of analytical procedures is guided by ICH Q2(R1) and the more recent Q2(R2), as well as USP General Chapter <1225>.[13][14][15][16][17][18][19] These guidelines outline the validation parameters that need to be assessed, including specificity, linearity, accuracy, precision, and robustness.[20][21][22][23][24][25]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Atorvastatin impurity analysis.
Caption: A flowchart illustrating the parallel analysis and subsequent comparative assessment in a cross-validation study.
Experimental Design for Cross-Validation
This section outlines a detailed protocol for the cross-validation of a legacy HPLC method (Method A) with a newly developed UPLC method (Method B) for the analysis of Atorvastatin impurities.
Materials and Reagents
-
Atorvastatin Calcium API (multiple batches)
-
Reference standards for known impurities
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffers, acids, and bases
Analytical Methods to be Cross-Validated
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A (Legacy HPLC) | Method B (New UPLC) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH 4.0 | 20 mM Ammonium Acetate Buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile:Tetrahydrofuran (95:5 v/v) | Acetonitrile |
| Gradient | 0-30 min: 30-70% B; 30-35 min: 70-30% B | 0-10 min: 30-70% B; 10-12 min: 70-30% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 248 nm | UV at 248 nm |
| Injection Vol. | 20 µL | 5 µL |
Cross-Validation Protocol
The following validation parameters should be assessed for both methods using the same set of Atorvastatin samples.
A forced degradation study should be performed to demonstrate the specificity and stability-indicating nature of both methods.[7][10]
-
Sample Preparation: Subject Atorvastatin API to stress conditions (acid, base, oxidation, heat, and light).
-
Analysis: Analyze the stressed samples using both Method A and Method B.
-
Acceptance Criteria: The methods should be able to resolve all degradation products from the main peak and from each other. Peak purity analysis should confirm the homogeneity of the Atorvastatin peak.
Precision will be evaluated at three levels: repeatability, intermediate precision, and reproducibility (if applicable).
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Atorvastatin spiked with known impurities at the specification limit.
-
Analyze these samples on the same day, with the same analyst and instrument for each method.
-
Calculate the Relative Standard Deviation (RSD) for the area of each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Compare the results between the two sets of experiments.
-
Table 2: Acceptance Criteria for Precision
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 5.0% for impurities at the specification limit |
| Intermediate Precision (RSD) | ≤ 10.0% for impurities at the specification limit |
Accuracy will be determined by the recovery of known amounts of impurities spiked into the Atorvastatin sample.
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity).
-
Analysis: Analyze these samples in triplicate with both methods.
-
Calculation: Calculate the percentage recovery for each impurity at each level.
Table 3: Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criteria (% Recovery) |
| 50% of specification | 80 - 120% |
| 100% of specification | 90 - 110% |
| 150% of specification | 90 - 110% |
-
Linearity:
-
Prepare a series of at least five concentrations of each impurity standard, ranging from the LOQ to 150% of the specification limit.
-
Analyze these solutions and construct a calibration curve.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Comparative Analysis of Real Samples
Analyze at least three different batches of Atorvastatin API using both Method A and Method B. The results for each specified and unspecified impurity should be compared.
Table 4: Comparative Analysis of Atorvastatin Batches
| Impurity | Batch 1 (Method A) | Batch 1 (Method B) | Batch 2 (Method A) | Batch 2 (Method B) | Batch 3 (Method A) | Batch 3 (Method B) |
| Impurity A | 0.08% | 0.09% | 0.11% | 0.10% | 0.07% | 0.08% |
| Impurity B | < LOQ | < LOQ | 0.05% | 0.06% | < LOQ | < LOQ |
| Total Impurities | 0.25% | 0.26% | 0.32% | 0.31% | 0.21% | 0.22% |
The results obtained from both methods should be statistically equivalent. A paired t-test or other suitable statistical analysis can be used to demonstrate equivalence.
Conclusion: Ensuring Methodological Consistency
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of pharmaceutical quality control. By following a well-defined protocol based on regulatory guidelines, researchers can ensure that different analytical methods for Atorvastatin impurity profiling provide equivalent and dependable results. This not only facilitates method transfer and modernization but also upholds the commitment to producing safe and effective medicines.
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Patel, D., et al. (2025). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. PubMed. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
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European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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S, M. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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ICH. Quality Guidelines. [Link]
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Dog, I. O. A. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
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Phenomenex. (2017). Update: European Pharmacopeia EP 2.2.46. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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-
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-
Kumar, V., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Semantic Scholar. [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Kumar, V., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC. [Link]
-
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-
Shimadzu. (n.d.). LC-15-ADI-036 Isolation and identification of Atorvastatin degradation impurities by UFPLC. [Link]
-
TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of atorvastatin related impurities in bulk drugs and pharmaceutical formulations. [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
-
Piponski, M., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Macedonian Pharmaceutical Bulletin. [Link]
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Der Pharmacia Lettre. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]
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A Comparative Guide to the Validation of Quantitative HPLC Methods for Impurity Control
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of a drug substance is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy. Impurities, even at trace levels, can have significant pharmacological or toxicological effects. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the separation, identification, and quantification of these impurities. However, the reliability of the data generated by an HPLC method is entirely dependent on its rigorous validation.
This guide provides an in-depth, experience-driven comparison of HPLC method validation for impurity control. It delves into the causality behind experimental choices, compares HPLC with alternative technologies, and offers a comprehensive, step-by-step protocol for validation, all grounded in authoritative regulatory guidelines.
The "Why" Behind Method Validation: Beyond the Checklist
Method validation is a documented process that provides a high degree of assurance that a specific analytical method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2][3] For impurity analysis, this means the method must be demonstrably capable of detecting and quantifying impurities at specified levels, ensuring that a drug product is safe and meets its quality standards. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the foundational text for this process, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing complementary guidance.[4][5][6][7][8] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][9]
Core Validation Parameters for Quantitative Impurity Analysis
A robust validation protocol for a quantitative HPLC method for impurities must address a specific set of performance characteristics. The following sections explore these parameters, emphasizing the scientific rationale behind each.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10][11] For impurity methods, this is arguably the most critical parameter.
-
Causality: A lack of specificity can lead to the co-elution of an impurity with another component, resulting in an inaccurate quantification (either over or underestimation) of the impurity. In a worst-case scenario, a toxic impurity could go undetected.
-
Experimental Approach:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method must be able to separate the main active pharmaceutical ingredient (API) peak from all degradation product peaks.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the spectral homogeneity of each peak, providing an indication of its purity.
-
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Causality: Establishing linearity ensures that the measured response of an impurity is directly and reliably related to its concentration. This is fundamental for accurate quantification.
-
Experimental Approach: A series of at least five concentrations of the impurity standard are prepared, typically ranging from the reporting threshold to 120% of the specification limit. The responses are then plotted against the concentrations, and a linear regression analysis is performed. The correlation coefficient (r) should typically be ≥ 0.99.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3][13]
-
Causality: An accurate method provides a result that is close to the true amount of the impurity present. Inaccuracy can lead to the release of a product that is outside of its specification.
-
Experimental Approach: Accuracy is typically assessed by spiking a placebo (a mixture of all the drug product's excipients without the API) with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity is then calculated. Acceptance criteria are typically in the range of 80-120% recovery for impurities.[14]
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][13] It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[7]
-
Causality: A precise method will yield consistent results, which is crucial for reliable monitoring of impurity levels from batch to batch.
-
Experimental Approach:
-
Repeatability: A minimum of six replicate injections of a sample solution containing the impurities at the target concentration are performed.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day using a different instrument.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][15]
-
Causality: The LOQ is a critical parameter for impurity methods as it defines the lower limit of the method's reporting range. It ensures that the method is sensitive enough to quantify impurities at or below the reporting threshold.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[15][17]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[18]
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][19]
-
Causality: A robust method is less likely to fail when transferred between laboratories or when there are minor, unavoidable variations in experimental conditions. Robustness testing is a critical part of method development and validation.[19][20][21]
-
Experimental Approach: Small, deliberate changes are made to the method parameters, such as the pH of the mobile phase (e.g., ± 0.2 units), the column temperature (e.g., ± 5 °C), the flow rate (e.g., ± 10%), and the mobile phase composition (e.g., ± 2% organic).[22] The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor) is evaluated.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the workhorse for impurity profiling, other technologies offer distinct advantages in specific scenarios.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher operating pressures.[23] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[24] |
| Advantages | Robust, versatile, well-established, and widely applicable to a broad range of compounds.[25] | Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.[26][27] Reduced solvent consumption.[23][28] | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[29] |
| Limitations | Longer run times and lower resolution compared to UPLC. Higher solvent consumption. | Requires specialized instrumentation capable of handling high backpressures.[28] More susceptible to matrix effects. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Typical Impurity Application | General impurity profiling, degradation products. | Analysis of complex samples with many closely eluting impurities.[26] | Residual solvents, volatile organic impurities. |
Experimental Workflow & Protocols
The following provides a detailed, step-by-step methodology for the validation of a hypothetical quantitative HPLC method for impurity control.
Diagram of the HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution containing the API and known impurities at a concentration that will yield a measurable response.
-
Inject the solution five or six times.
-
Calculate the relative standard deviation (RSD) of the peak areas, the tailing factor, the number of theoretical plates, and the resolution between critical peak pairs.
-
-
Acceptance Criteria:
-
RSD of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Resolution: ≥ 2.0
-
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can separate the API and its impurities from potential degradation products.
-
Procedure:
-
Expose the drug substance to the following conditions:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60 °C for 4 hours)
-
Base hydrolysis (e.g., 0.1 N NaOH at 60 °C for 4 hours)
-
Oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours)
-
Thermal degradation (e.g., 105 °C for 24 hours)
-
Photolytic degradation (e.g., exposure to UV light)
-
-
Analyze the stressed samples by HPLC.
-
Perform peak purity analysis using a PDA detector.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the API peak and all degradation product peaks. The peak purity angle should be less than the peak purity threshold.
3. Linearity and Range:
-
Objective: To establish the linear relationship between concentration and response over a defined range.
-
Procedure:
-
Prepare a stock solution of the impurity standard.
-
Prepare a series of at least five dilutions ranging from the LOQ to 150% of the impurity specification limit.
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r): ≥ 0.99
-
The y-intercept should be close to zero.
-
4. Accuracy (Spike/Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo with the impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: Percent recovery should be within 80-120%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Prepare six individual samples of the drug product spiked with the impurity at the target concentration. Analyze each sample.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and a different HPLC system.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.
6. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the impurity that can be reliably quantified.
-
Procedure:
-
Determine the approximate LOQ using the signal-to-noise ratio method (S/N ≈ 10).
-
Prepare a sample solution at this concentration and inject it six times.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
7. Robustness:
-
Objective: To evaluate the method's reliability under varied conditions.
-
Procedure:
-
Deliberately vary the following parameters one at a time:
-
Mobile phase pH (± 0.2)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Conclusion
The validation of a quantitative HPLC method for impurity control is a meticulous and scientifically driven process that underpins the safety and quality of pharmaceutical products. By understanding the rationale behind each validation parameter and executing a comprehensive validation protocol, researchers and scientists can ensure the generation of reliable and defensible data. While HPLC remains the cornerstone of impurity analysis, a thorough understanding of alternative technologies like UPLC and GC allows for the selection of the most appropriate analytical tool for a given challenge. This commitment to scientific integrity and rigorous validation is paramount in the journey of a drug from development to the patient.
References
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]
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Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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FDA Issues Guidance on Analytics and Method Validation. (2015, July 22). BioPharm International. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager. Retrieved from [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006, June). European Medicines Agency. Retrieved from [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021, November). ResearchGate. Retrieved from [Link]
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Comparison of UPLC and HPLC for analysis of 12 phthalates. (2025, August 7). ResearchGate. Retrieved from [Link]
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Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. Retrieved from [Link]
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COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. (n.d.). Waters. Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010, November). European Bioanalysis Forum. Retrieved from [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). MPL Lösungsfabrik. Retrieved from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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HPLC Separation Robustness and Ruggedness. (2015, November 20). Agilent. Retrieved from [Link]
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HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. (2021, September 9). IJCRT.org. Retrieved from [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]
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Why a robust method is essential in pharmaceutical analysis. (n.d.). Chromatography Today. Retrieved from [Link]
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RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.org. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioProcess International. Retrieved from [Link]
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What do Limit of Detection and Limit of Quantitation mean? (2024, February 28). YouTube. Retrieved from [Link]
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3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. Retrieved from [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers. Retrieved from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America. Retrieved from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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A Comprehensive Guide to the Certificate of Analysis (CoA) for Atorvastatin tert-Butyl Ester Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of your results is intrinsically linked to the quality of your reference materials. These standards are the bedrock upon which the accuracy, consistency, and regulatory compliance of a drug product are built.[1][2] Atorvastatin, a leading synthetic lipid-lowering agent, is no exception. A critical intermediate in its synthesis is Atorvastatin tert-Butyl Ester.[3][4] As a reference material, its purity and well-characterized profile are paramount for the reliable quantification of the final Active Pharmaceutical Ingredient (API) and its impurities.
This guide provides a senior application scientist’s perspective on deciphering and comparing the Certificate of Analysis (CoA) for Atorvastatin tert-Butyl Ester. We will move beyond a simple checklist of specifications to a deeper understanding of the analytical data, empowering you to distinguish a truly high-quality reference standard from a potentially risky alternative.
Part 1: Deconstructing the Certificate of Analysis: A Multi-Technique Approach
A comprehensive CoA is a testament to the rigor of the characterization process. It should provide a holistic view of the reference material's identity, purity, and physicochemical properties, backed by data from orthogonal analytical techniques.
Identity Verification: Confirming the Molecular Structure
The first and most fundamental question a CoA must answer is: "Is this molecule what it claims to be?" Two key techniques provide definitive structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance): The Gold Standard for Structural Elucidation
-
Why it's crucial: ¹H NMR provides a detailed fingerprint of the molecule's structure by mapping the chemical environment of each proton. For a molecule as complex as Atorvastatin tert-Butyl Ester, this technique is indispensable for confirming the correct isomeric form and the absence of structurally similar impurities.
-
What to look for on the CoA: The CoA should state that the ¹H NMR spectrum conforms to the expected structure. A high-quality supplier will often provide the actual spectrum for your review. Key expected signals include the characteristic singlet for the tert-butyl group protons and the complex aromatic signals corresponding to the various phenyl rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Atorvastatin tert-Butyl Ester reference material.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the chemical shifts, integration values, and splitting patterns of the observed signals with the expected structure of Atorvastatin tert-Butyl Ester.
Mass Spectrometry (MS): Corroborating Molecular Weight
-
Why it's crucial: MS provides the molecular weight of the compound, offering a rapid and accurate confirmation of its identity.[5]
-
What to look for on the CoA: The CoA should report a molecular ion peak (e.g., [M+H]⁺) that corresponds to the molecular weight of Atorvastatin tert-Butyl Ester (614.74 g/mol ).[6][7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reference material in a suitable solvent like acetonitrile or methanol.
-
Chromatography: Inject the sample into a liquid chromatography system coupled to a mass spectrometer. A C18 column is typically used.
-
Mass Detection: Operate the mass spectrometer in a positive electrospray ionization (ESI) mode to generate the protonated molecular ion [M+H]⁺.[8]
-
Data Analysis: Verify that the observed mass-to-charge ratio (m/z) matches the theoretical value for Atorvastatin tert-Butyl Ester.
Purity and Impurity Profiling: The Core of Quality Assessment
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
-
Why it's crucial: HPLC is the primary technique for quantifying the purity of the reference material and detecting any related impurities.[9][10][11] A robust HPLC method can separate the main compound from process-related impurities and degradation products.
-
What to look for on the CoA: The CoA must specify the purity value, typically determined by area percentage. A high-quality reference material should have a purity of ≥95%, often exceeding 98%.[12] The CoA should also list any detected impurities and their respective levels.
Experimental Protocol: Purity Determination by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[13][15]
-
Detection: UV detection at a wavelength where Atorvastatin and its potential impurities have significant absorbance, such as 244 nm or 248 nm.[13][15]
-
Sample Preparation: Accurately prepare a solution of the reference material in a suitable diluent (e.g., a mixture of water and acetonitrile).[15]
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Content and Potency: Beyond Simple Purity
Karl Fischer Titration: Quantifying Water Content
-
Why it's crucial: Water content can significantly impact the true potency of a reference material. Karl Fischer titration is a highly specific and accurate method for determining water content in pharmaceuticals.[16][17][18]
-
What to look for on the CoA: The CoA should report the water content as a weight percentage. This value is essential for calculating the assay value on an anhydrous basis.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the Atorvastatin tert-Butyl Ester reference material and introduce it into the titration vessel.
-
Titration: The instrument will automatically titrate the sample to the endpoint.
-
Calculation: The instrument software calculates the water content in the sample.
Part 2: Comparative Analysis: Distinguishing a High-Quality Reference Material
The difference between a high-quality reference material and a standard-grade or poorly characterized alternative can have significant consequences for your research and development timelines. The following table highlights key differentiators to look for when comparing CoAs.
| Feature | High-Quality Reference Material | Lower-Quality Alternative |
| Purity (HPLC) | Typically ≥98% with a well-resolved chromatogram. | May be lower (e.g., ~95%) or the method may lack the resolution to detect all impurities. |
| Impurity Profile | All impurities >0.10% are identified and quantified. | May only state "conforms" without detailing individual impurities. |
| Identity Confirmation | Orthogonal methods used (e.g., ¹H NMR, MS, IR). | May rely on a single technique or provide limited data. |
| Water Content | Quantified by Karl Fischer titration. | May be determined by less specific methods like Loss on Drying, or not at all. |
| Residual Solvents | Analyzed by Gas Chromatography (GC) to ensure they are below ICH limits. | Often not reported. |
| Certificate of Analysis | Comprehensive, with detailed experimental conditions and often including spectra.[6][19] | May provide minimal information, making it difficult to assess the quality of the material. |
The Perils of a Poorly Characterized Standard
Using a reference material with an incomplete or unreliable CoA introduces significant risks:
-
Inaccurate Quantification: If the stated purity is incorrect, all subsequent measurements of your API will be skewed.
-
Method Validation Failures: Unidentified impurities in the reference standard can co-elute with your API or its degradation products, leading to failed validation experiments.
-
Regulatory Scrutiny: During regulatory submissions, a well-characterized reference standard is non-negotiable.
Part 3: Practical Application and Workflow Integration
The Atorvastatin tert-Butyl Ester reference material is a vital tool in the quality control of Atorvastatin API manufacturing. Its primary use is as a standard for HPLC analysis to identify and quantify the levels of this specific intermediate in the final drug substance.
Role of Atorvastatin tert-Butyl Ester Reference Material in API Quality Control
Caption: Use of the reference material in API QC.
By using a well-characterized reference material, you can confidently:
-
Develop and validate a stability-indicating HPLC method: Ensure your analytical method can accurately separate and quantify the Atorvastatin tert-Butyl Ester intermediate from the Atorvastatin API and other impurities.
-
Set appropriate specifications for your API: Establish acceptable limits for this intermediate in your final product based on reliable quantification.
-
Troubleshoot manufacturing processes: Investigate batch failures or out-of-specification results by accurately measuring the levels of key intermediates.
Conclusion
The Certificate of Analysis for a reference material like Atorvastatin tert-Butyl Ester is more than just a document; it is the foundation of your analytical accuracy. By understanding the "why" behind the data and critically evaluating the comprehensiveness of the characterization, you can make informed decisions that safeguard the quality of your research and, ultimately, contribute to the development of safe and effective medicines. Always prioritize reference materials with a detailed and transparent CoA, as this is a direct reflection of the manufacturer's commitment to scientific integrity.
References
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Google.
- Pharmaceutical quality control: the reference standards labyrinth. LGC Standards.
- Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences.
- Atorvastatin Acetonide tert-Butyl Ester (CAS No: 1001659-85-3)
- Atorvastatin acetonide tert-butyl ester | Intermedi
- Types of Reference Standards Used in the Pharmaceutical Industry.
- Risks in pharmaceutical quality – the role of reference standards in analytical procedures. US Pharmacopeia.
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- VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
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A Head-to-Head Comparison of Atorvastatin Synthesis Routes: From Industrial Workhorses to Green Innovations
Introduction: The Enduring Legacy of Atorvastatin and the Quest for Synthetic Efficiency
Atorvastatin, the active pharmaceutical ingredient in the blockbuster drug Lipitor®, has profoundly impacted the management of hypercholesterolemia and the prevention of cardiovascular diseases since its FDA approval in 1996.[1] As a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, atorvastatin's complex, stereochemically rich structure has presented a compelling challenge for synthetic organic chemists.[1][2] The evolution of its synthesis, from the initial discovery routes to the highly optimized industrial processes of today, reflects the broader advancements in synthetic methodology, with a continuous drive towards greater efficiency, cost-effectiveness, stereocontrol, and environmental sustainability.[2]
This comprehensive guide provides a head-to-head comparison of the major synthetic routes to atorvastatin, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of each approach, supported by experimental data and protocols, to offer a clear perspective on their respective strengths and limitations.
The Industrial Standard: The Convergent Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis has been the cornerstone of industrial atorvastatin production for decades.[2][3] Its success lies in a convergent design, where the central pyrrole ring is constructed late in the synthesis by the condensation of two key intermediates: a complex 1,4-diketone and a chiral amine side-chain.[3][4] This strategy allows for the independent and optimized synthesis of each fragment, maximizing the overall efficiency for large-scale production.[2][3]
The Paal-Knorr Workflow
The overall workflow of the Paal-Knorr synthesis is a testament to strategic bond formation:
Caption: Convergent Paal-Knorr synthesis of Atorvastatin.
Key Experimental Protocols for the Paal-Knorr Route
1. Synthesis of the 1,4-Diketone Intermediate via Stetter Reaction [2][3]
The 1,4-diketone is a critical precursor, and its synthesis often employs a Stetter reaction.[2][5]
-
Reactants: Benzylidene isobutyryl acetanilide and 4-fluorobenzaldehyde.[6]
-
Catalyst: A thiazolium salt, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, and a base like triethylamine.[3][5]
-
Solvent: Typically a non-ketonic solvent like ethanol or tetrahydrofuran (THF) to minimize side reactions.[3][6] It is crucial to maintain anhydrous conditions to prevent the formation of impurities.[3][6]
-
Procedure: A solution of the benzylidene adduct and 4-fluorobenzaldehyde is prepared in the chosen solvent. A catalytic amount of the thiazolium salt and triethylamine are added. The mixture is heated (e.g., to 80°C) and stirred for an extended period (e.g., 24 hours).[3][5] Work-up and purification yield the 1,4-diketone.
2. Paal-Knorr Condensation [3]
This is the final convergent step to assemble the atorvastatin backbone.
-
Reactants: The 1,4-diketone intermediate (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and the chiral amine side-chain ((4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate).[3]
-
Catalyst: An acid catalyst, such as pivalic acid, is crucial to accelerate the reaction.[3][7]
-
Solvent: A co-solvent system like toluene-heptane or THF-heptane is used to facilitate the azeotropic removal of water.[2][3]
-
Procedure: The diketone and amine are dissolved in the solvent mixture. The acid catalyst is added, and the reaction is heated to reflux with continuous water removal using a Dean-Stark apparatus. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up to isolate the protected atorvastatin, which is then deprotected and converted to the calcium salt.[3][8]
Streamlining the Synthesis: The Ugi Multicomponent Reaction (MCR) Approach
In the quest for greater efficiency, multicomponent reactions (MCRs) have emerged as a powerful tool. The Ugi four-component reaction (U-4CR) offers a highly convergent and atom-economical route to atorvastatin, significantly reducing the number of synthetic steps.[3][4] A notable advantage is the ability to construct a complex molecular scaffold in a single operation.[4]
The Ugi MCR Workflow
This approach dramatically shortens the synthetic sequence to as few as four steps.[3][4]
Caption: Four-step Atorvastatin synthesis via an Ugi MCR.
Key Experimental Protocol for the Ugi MCR Route[3][9]
-
Reactants: p-Fluorobenzaldehyde, a suitably functionalized chiral amine (the same used in the Paal-Knorr route), a convertible isocyanide, and isobutyric acid.[3]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) is an effective solvent for this reaction.[3]
-
Procedure: The four components are reacted at room temperature in TFE to afford the Ugi adduct in approximately 40% yield.[3][9] This adduct then undergoes a one-pot acid deprotection and isocyanide cleavage to yield a key amido acid intermediate in 87% yield.[9] A subsequent [3+2] cycloaddition with an acetylene derivative forms the pyrrole ring, yielding the advanced intermediate in 46% yield.[9] A final deprotection step affords atorvastatin.[9]
Precision in Chirality: Asymmetric Synthesis Routes
A major challenge in atorvastatin synthesis is the stereocontrolled construction of the syn-1,3-diol moiety in the side-chain.[2] Asymmetric synthesis routes address this by establishing the chiral centers with high enantioselectivity, often early in the synthesis, using chiral catalysts or auxiliaries.[3]
Key Asymmetric Strategies
-
Organocatalytic Anhydride Desymmetrization: This approach utilizes an organocatalyst to achieve an enantioselective desymmetrization of a cyclic anhydride, establishing the C(3) stereocenter of the side-chain with high fidelity.[10] This method offers a metal-free and environmentally benign alternative to traditional metal-catalyzed reactions.
-
Boron-Mediated Asymmetric Aldol Reaction: This strategy employs a boron-mediated aldol reaction with remote 1,5-anti asymmetric induction as the key step to set the stereochemistry of the side chain.[11][12] One reported synthesis using this approach achieved a 41% overall yield over 6 steps from the pyrrolic aldehyde.[11][12]
-
Direct Catalytic Asymmetric Aldol Reaction: This streamlined approach utilizes a direct catalytic asymmetric aldol reaction, which can simplify the synthesis of the chiral side chain and reduce the number of steps.[13]
Asymmetric Aldol Reaction Workflow
Caption: Key step in an asymmetric synthesis of Atorvastatin.
The Green Chemistry Frontier: Biocatalytic and Enzymatic Routes
The increasing emphasis on sustainable and environmentally friendly manufacturing has spurred the development of biocatalytic routes for the synthesis of key atorvastatin intermediates. These methods employ enzymes to perform highly selective chemical transformations under mild conditions, often in aqueous media, thereby reducing the reliance on hazardous reagents and organic solvents.
Key Biocatalytic Transformations
-
Ketoreductases (KREDs): KREDs are widely used for the asymmetric reduction of keto-esters to produce chiral hydroxyl-esters, which are key building blocks for the atorvastatin side-chain. These enzymatic reductions often proceed with excellent enantioselectivity (>99.5% ee).
-
Deoxyribose-5-phosphate Aldolase (DERA): DERA can catalyze a one-pot tandem aldol reaction to construct a 6-carbon intermediate with two stereogenic centers from simple 2-carbon starting materials.[14] This elegant approach sets both chiral centers of the side chain with high enantiomeric (>99.9% ee) and diastereomeric (96.6% de) excess.[14]
-
Halohydrin Dehalogenases (HHDHs): HHDHs are employed for the stereoselective conversion of haloalcohols to epoxides or for the introduction of other functional groups, such as cyanide, with high precision.
Through directed evolution, the activity and stability of these enzymes have been dramatically improved, making biocatalytic processes commercially viable and highly efficient.
Biocatalytic Workflow for a Key Chiral Intermediate
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Isotopic Labeling Studies with Deuterium-Labeled Atorvastatin Esters: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Metabolic Stability, Prodrug Activation Kinetics, and Impurity Profiling
Executive Summary & Core Directive
Atorvastatin is canonically administered as a calcium salt (active acid form), but its ester derivatives (methyl, ethyl) hold a dual status in pharmaceutical research: as process impurities requiring rigorous quantification and as prodrug candidates designed to enhance hepatocellular uptake or bioavailability.
This guide moves beyond standard protocols to examine the specific utility of Deuterium-labeled Atorvastatin Esters (e.g., Atorvastatin Methyl Ester-d5). Unlike labeled acids, labeled esters allow researchers to decouple hydrolytic activation (mediated by Carboxylesterases, CES) from oxidative clearance (mediated by CYP3A4). This distinction is critical for designing liver-targeted prodrugs and for the precise quantification of ester impurities in drug substances.
Comparative Analysis: Performance & Application
The Isotope Choice: Deuterium vs. 13C/15N
When selecting an Internal Standard (IS) for atorvastatin ester studies, the choice of isotope dictates the analytical strategy.
| Feature | Deuterium-Labeled Ester (e.g., -d5) | 13C/15N-Labeled Ester | Scientific Verdict |
| Retention Time (RT) | Slight shift (2–5 sec) possible due to lipophilicity changes ( | Co-elutes perfectly with the analyte. | Deuterium is acceptable for most LC-MS/MS applications if the RT window is wide enough. 13C is superior for ultra-high-resolution chromatography but significantly more expensive. |
| Cost & Availability | High availability; lower cost. Combinatorial synthesis libraries exist. | Limited availability; custom synthesis often required. | Deuterium is the standard for routine DMPK and QC. |
| Metabolic Stability (KIE) | Kinetic Isotope Effect (KIE): If D is at the metabolic site (e.g., methoxy group), reaction rates ( | No kinetic isotope effect. | Deuterium is a powerful mechanistic probe to identify metabolic soft spots. 13C is better for pure quantification without altering metabolic rates. |
| Mass Shift | Typically +3 to +6 Da. | Typically +3 to +6 Da. | Both provide sufficient mass resolution to avoid crosstalk with natural isotopes (M+1, M+2). |
The Structural Probe: Ester vs. Acid Labeling
Why use a labeled ester instead of the widely available labeled acid?
-
Scenario A: Impurity Profiling. To quantify trace Atorvastatin Methyl Ester in a bulk drug batch, you must use Atorvastatin Methyl Ester-d5 . Using the acid-d5 will not correct for the specific extraction efficiency or ionization suppression of the ester, which is far more lipophilic (LogP ~6.4) than the acid (LogP ~4.1).
-
Scenario B: Prodrug Kinetics. If you incubate a prodrug (Ester) in hepatocytes, it simultaneously hydrolyzes to the Acid and oxidizes to metabolites.
-
Using Acid-d5 IS: Only tracks the appearance of the product.
-
Using Ester-d5 Substrate: Allows calculation of the intrinsic clearance of the prodrug itself, separating
from .
-
Mechanistic Visualization: The Dual-Pathway Challenge
The following diagram illustrates the competing metabolic pathways for Atorvastatin Esters. The deuterium label's position determines whether it tracks the hydrolysis product or remains on the leaving group.
Caption: Metabolic divergence of Atorvastatin Esters. Hydrolysis by Carboxylesterases (CES) competes with CYP3A4-mediated oxidation. Deuterium labeling aids in distinguishing rate-limiting steps.
Experimental Protocols
Protocol A: Metabolic Stability & Hydrolysis Assay
Objective: Determine the half-life (
Materials:
-
Substrate: Atorvastatin Methyl Ester (Non-labeled).
-
Internal Standard: Atorvastatin Methyl Ester-d5 (for Ester quantification) AND Atorvastatin Acid-d5 (for Acid quantification).
-
System: Human Liver Microsomes (HLM) or Recombinant CES1/CES2.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of Atorvastatin Methyl Ester in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).
-
Incubation:
-
Pre-warm HLM (0.5 mg protein/mL) at 37°C for 5 min.
-
Initiate reaction by adding NADPH (for CYP activity) or Buffer only (for CES activity check).
-
Note: CES enzymes do not require NADPH. Comparing +NADPH vs. -NADPH isolates oxidative vs. hydrolytic clearance.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing both Internal Standards (100 nM each).
-
Causality: The double IS strategy is self-validating. The Ester-d5 corrects for the ester's matrix effects, while the Acid-d5 corrects for the acid metabolite's behavior.
-
-
Centrifugation: 4000 rpm for 10 min at 4°C. Collect supernatant.
-
LC-MS/MS Analysis: Monitor MRM transitions for Ester (Parent), Acid (Metabolite), and both IS.
Protocol B: Impurity Profiling (QC)
Objective: Quantify trace methyl ester impurity in Atorvastatin Calcium drug substance.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: High organic start (to elute lipophilic ester) or standard gradient 5% -> 95% B.
-
Transitions (Positive Mode ESI):
-
Atorvastatin Methyl Ester:
573.3 440.2 (Quantifier) -
Atorvastatin Methyl Ester-d5:
578.3 445.2 (Internal Standard)
-
Data Presentation & Interpretation
Kinetic Isotope Effect (KIE) Interpretation
When using deuterated esters as mechanistic probes (not just IS), the location of the deuterium matters.
| Label Position | Observed Effect | Mechanistic Insight |
| Methyl Ester (-OCD3) | Primary KIE ( | Indicates hydrolysis (demethylation) is the rate-limiting step. |
| Aromatic Ring (-d5) | Secondary/Null KIE ( | Indicates the label is distant from the metabolic site. Ideal for use as an Internal Standard. |
| Benzylic Position | Metabolic Switching | Deuterium may suppress oxidation at this site, forcing the enzyme (CYP3A4) to oxidize an alternative position (e.g., hydroxylation of the phenyl ring). |
Troubleshooting Matrix Effects
Self-validating your protocol requires checking for Ion Suppression.
-
Experiment: Post-Column Infusion.
-
Method: Infuse Atorvastatin Ester-d5 continuously while injecting a blank plasma/microsome extract.
-
Result: A dip in the baseline at the ester's retention time indicates suppression.
-
Solution: If suppression > 20%, switch to a 13C-labeled standard or improve extraction (Solid Phase Extraction vs. Protein Precipitation).
References
-
Mizoi, K., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters.
-
Wang, X., et al. (2019).[1][2] Discovery of atorvastatin as a tetramer stabilizer of nuclear receptor RXRα through structure-based virtual screening (Reference for Methyl Ester activity).[1][2] Bioorganic Chemistry.
-
FDA Center for Drug Evaluation and Research. (2014). FDA Analysis of Atorvastatin Products Refutes Report of Methyl Ester Impurities.[3] Therapeutic Innovation & Regulatory Science.
-
Hermann, R., et al. (2006). Pharmacokinetics of atorvastatin and its metabolites. Clinical Pharmacology & Therapeutics.
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
